Product packaging for alpha-Ionol(Cat. No.:CAS No. 25312-34-9)

alpha-Ionol

Cat. No.: B3422396
CAS No.: 25312-34-9
M. Wt: 194.31 g/mol
InChI Key: PWDOJWCZWKWKSE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Ionol is a natural product found in Melissa officinalis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B3422396 alpha-Ionol CAS No. 25312-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOJWCZWKWKSE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885294
Record name (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a sweeter odour of ionones
Record name alpha-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

127.00 °C. @ 15.00 mm Hg
Details The Good Scents Company Information System
Record name 4,7-Megastigmadien-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.917-0.924
Record name alpha-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

25312-34-9, 472-78-6
Record name α-Ionol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25312-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ionol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-IONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,7-Megastigmadien-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

α-Ionol (CAS 25312-34-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Properties, Biological Activities, and Therapeutic Potential of α-Ionol.

Introduction

α-Ionol, a naturally occurring C13-norisoprenoid, is a volatile organic compound found in various plants and fruits, including grapes and raspberries.[1] With its characteristic woody and floral aroma, it has traditionally been utilized in the fragrance and flavor industries.[2][3] Beyond its sensory attributes, emerging research has highlighted the potential biological activities of α-ionol, including antioxidant and anti-cancer properties, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on α-Ionol (CAS 25312-34-9), focusing on its chemical and physical characteristics, synthesis, biological activities, and the putative signaling pathways it may modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

α-Ionol is a monoterpenoid alcohol with the molecular formula C₁₃H₂₂O.[4] Its chemical structure features a trimethylcyclohexenyl ring and a butenol (B1619263) side chain. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 25312-34-9[4][5]
Molecular Formula C₁₃H₂₂O[2][4]
Molecular Weight 194.31 g/mol [2][4]
IUPAC Name (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol
Appearance Colorless to pale yellow liquid[2]
Odor Woody, floral, violet-like[1][2][3]
Boiling Point 127 °C at 15 mmHg[1][5]
Density 0.918 g/mL at 20 °C[1][5]
Refractive Index 1.491 at 20 °C[5]
Flash Point 93.4 °C (closed cup)[5]
Solubility Insoluble in water; soluble in organic solvents

Spectroscopic Data for Characterization

The structural elucidation of α-ionol is supported by various spectroscopic techniques. Representative data is summarized below.

TechniqueKey Features
¹³C NMR Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of α-ionol, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Synthesis of α-Ionol

α-Ionol can be obtained through two primary routes: isolation from natural sources and chemical synthesis.

Oxidative Cleavage of Carotenoids

α-Ionol is a natural degradation product of carotenoids, such as β-carotene. This process involves the oxidative cleavage of the polyene chain of the carotenoid molecule, which can occur enzymatically in plants or through non-enzymatic oxidation.

Chemical Synthesis from Citral (B94496)

A common synthetic route to ionones, including α-ionol, involves the aldol (B89426) condensation of citral with acetone (B3395972) to form pseudoionone, followed by an acid-catalyzed cyclization. The specific reaction conditions, particularly the choice of acid and temperature, can influence the isomeric ratio of the resulting ionones. Reduction of the corresponding α-ionone can then yield α-ionol.

Biological Activities and Therapeutic Potential

Preliminary studies suggest that α-ionol possesses biological activities that may be of therapeutic interest.

Antioxidant Activity

α-Ionol has been reported to exhibit antioxidant properties, which are attributed to its ability to scavenge free radicals and protect against oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Anti-Cancer Potential

There is emerging interest in the anti-cancer potential of α-ionol. Some studies suggest that it may exert cytotoxic effects on cancer cells. The proposed mechanism of action involves the modulation of intracellular signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Putative Signaling Pathway: cAMP/PKA/AMPK Modulation

One of the hypothesized mechanisms for the biological activity of α-ionol involves the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It is suggested that α-ionol may influence intracellular cAMP levels, which in turn can activate Protein Kinase A (PKA) and AMP-activated Protein Kinase (AMPK).

G Hypothesized Signaling Pathway of α-Ionol cluster_membrane alpha_ionol α-Ionol ac Adenylyl Cyclase alpha_ionol->ac Modulates membrane Cell Membrane camp cAMP ac->camp Generates pka PKA camp->pka Activates ampk AMPK camp->ampk Activates cellular_responses Cellular Responses (e.g., Apoptosis, Inhibition of Proliferation) pka->cellular_responses Leads to ampk->cellular_responses Leads to G Experimental Workflow for Anti-Cancer Screening start Start cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle signaling Signaling Pathway Analysis (e.g., Western Blot) mechanism->signaling end End apoptosis->end cell_cycle->end signaling->end

References

A Technical Guide to the Natural Occurrence of alpha-Ionol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ionol (B1630846) is a C13-apocarotenoid, a class of volatile organic compounds derived from the enzymatic cleavage of carotenoids.[1] These compounds are significant contributors to the aroma and flavor profiles of many flowers, fruits, and vegetables.[2] this compound, specifically, possesses a characteristic woody, floral, and violet-like scent, making it a valuable ingredient in the flavor and fragrance industries.[3] Beyond its aromatic properties, the broader class of apocarotenoids is gaining attention for various biological activities, opening avenues for research in agriculture and pharmaceuticals.[1] This document provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, quantitative data from scientific literature, and the experimental protocols used for its extraction and analysis.

Biosynthesis of this compound

This compound is not synthesized de novo but is a degradation product of α-carotene. The biosynthesis is a multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway in plants.[4] These precursors are assembled into the C40 carotenoid, α-carotene.

The key step in the formation of C13-apocarotenoids is the oxidative cleavage of the parent carotenoid, catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).[2][5] Specifically, the enzyme CCD1 is known to cleave α-carotene at the 9,10 and 9',10' positions to yield α-ionone.[6] Subsequently, α-ionone can be enzymatically reduced to form this compound.

This compound Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Carotenoid Backbone Synthesis cluster_2 Apocarotenoid Formation IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPPS DMAPP->GGPP GGPPS Phytoene Phytoene GGPP->Phytoene PSY aCarotene α-Carotene Phytoene->aCarotene Multiple Steps aIonone α-Ionone aCarotene->aIonone CCD1 aIonol This compound aIonone->aIonol Reductase (hypothetical)

Fig. 1: Biosynthetic pathway of this compound from isoprenoid precursors.

Natural Sources and Quantitative Data

This compound and its direct precursor, α-ionone, have been identified in a variety of plant species. While direct quantification of this compound is not widely reported, data is available for its precursor and closely related derivatives. These compounds are often found in essential oils and fruit and flower volatiles. PubChem has reported the presence of this compound in Melissa officinalis (Lemon Balm).[7] Isotopic analysis has confirmed the presence of this compound in raspberry fruit.[8] The precursor, α-ionone, is found in blackberries, plums, and tobacco.[9]

The following tables summarize the available quantitative data for this compound precursors and derivatives in various plants.

Table 1: Quantitative Data for alpha-Ionone (Precursor to this compound)

Plant SpeciesPlant PartCompoundConcentration / Relative AbundanceAnalytical MethodReference
Mahonia breviracemaLeavesα-Ionone1.25 - 42.39% of essential oil (varies with light intensity)GC-MS[10]
Litchi chinensisPericarpα-IononeHighest accumulation in cracked fruit pericarp (relative)Metabolome Analysis[11]

Table 2: Quantitative Data for this compound Derivatives

Plant SpeciesPlant PartCompoundConcentration (µg/g dry weight)Analytical MethodReference
Brachiaria brizanthaShoots(6R,9S)-3-oxo-α-ionol~1.5 (June), ~2.5 (Oct), ~1.8 (Jan)HPLC[12]
Brachiaria brizanthaShoots(6R,9R)-3-oxo-α-ionol~0.8 (June), ~1.2 (Oct), ~0.9 (Jan)HPLC[12]

Experimental Protocols

The identification and quantification of this compound and related volatile compounds in plant matrices typically involve extraction followed by chromatographic analysis.

Extraction of Volatiles and Essential Oils
  • Hydrodistillation: This is a classic method for extracting essential oils from plant material.

    • Protocol: Plant material (e.g., leaves, flowers) is placed in a distillation apparatus with water. The mixture is heated, and the resulting steam, carrying the volatile compounds, is condensed. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol). This method was used for extracting essential oils from various medicinal plants.[13]

  • Solvent Extraction: This method is suitable for extracting a broader range of compounds, including semi-volatiles.

    • Protocol: A weighed amount of dried, ground plant material is macerated in a suitable solvent (e.g., methanol, ethanol, hexane, dichloromethane) for a specified period. The mixture is then filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[11]

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile compounds in the headspace of a sample or directly from a liquid sample.

    • Protocol: An SPME fiber coated with a specific stationary phase is exposed to the headspace of the plant sample (e.g., leaf tissue in a sealed vial) for a set time at a controlled temperature. The analytes adsorb to the fiber, which is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.[14]

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating, identifying, and quantifying volatile compounds like this compound.

    • Protocol: The extracted sample is injected into the GC. Compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., HP-5MS).[15] The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound. Identification is achieved by comparing the obtained mass spectra and retention indices with those in reference libraries (e.g., NIST) and, ideally, with authentic standards.[14][15] Quantification is typically performed by creating a calibration curve with a pure standard of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile or thermally labile derivatives, such as glycosides or oxidized forms of ionols.

    • Protocol: An extract is separated on an HPLC column (e.g., a C18 reversed-phase column) using a specific mobile phase.[16] Detection is often performed with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS).[17] Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.[12]

Experimental_Workflow A Plant Material Collection (e.g., Leaves, Flowers, Fruit) B Sample Preparation (Drying, Grinding) A->B C Extraction B->C D1 Hydrodistillation C->D1 for Essential Oils D2 Solvent Extraction C->D2 for Crude Extracts D3 SPME (Headspace) C->D3 for Volatiles E Sample Concentration / Cleanup (if necessary) D1->E D2->E F Chromatographic Analysis D3->F Direct Analysis E->F G1 GC-MS F->G1 Volatiles G2 HPLC / LC-MS F->G2 Derivatives H Data Processing G1->H G2->H I Compound Identification (Mass Spectra, Retention Index) H->I J Quantification (Calibration Curve) H->J

Fig. 2: Generalized workflow for this compound extraction and analysis.

Conclusion and Future Prospects

This compound is a naturally occurring apocarotenoid found in various plants, contributing significantly to their aromatic profiles. Its biosynthesis proceeds via the oxidative cleavage of α-carotene to α-ionone, followed by reduction. While several plant sources have been identified, comprehensive quantitative data for this compound remains limited in the scientific literature, with more information available for its precursor, α-ionone, and other derivatives. Standard phytochemical analysis techniques, particularly GC-MS, are well-suited for the identification and quantification of this compound. For researchers and professionals in drug development, the biological activities of apocarotenoids present an interesting field of study. Future research should focus on screening a wider range of plant species to identify rich natural sources of this compound and performing rigorous quantification to support potential applications in the pharmaceutical and flavor industries.

References

An In-Depth Technical Guide to the Discovery and Synthesis of alpha-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Ionol (B1630846), a naturally occurring sesquiterpenoid alcohol, has garnered significant interest in the fields of flavor, fragrance, and pharmaceuticals due to its characteristic woody-floral scent and potential biological activities. This technical guide provides a comprehensive overview of the history of this compound, from its initial discovery in natural sources to the evolution of its chemical synthesis. We present a detailed examination of the key synthetic methodologies, including historical and modern reduction techniques of its precursor, alpha-ionone. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Discovery and Natural Occurrence

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. It is found in a variety of plants and fruits, contributing to their complex aroma profiles. While the precise first isolation and characterization of this compound from a natural source is not definitively documented in readily available literature, its presence has been reported in numerous essential oils and fruit extracts over the years.

Some of the notable natural sources of this compound include:

  • Lemon Balm (Melissa officinalis) : This herb is a known source of this compound.[1]

  • Raspberry (Rubus idaeus) : this compound is a component of the characteristic aroma of raspberries.

  • Grapes (Vitis vinifera) : It is found in grapes and contributes to the floral and fruity notes of wine.

The discovery of this compound is intrinsically linked to the study of ionones, a group of rose-scented ketones first synthesized by Tiemann and Krüger in 1893. The ionones themselves were identified as key components of the violet flower's fragrance. The subsequent exploration of ionone-related compounds naturally led to the investigation of their corresponding alcohols, including this compound.

The Genesis of this compound Synthesis: The Tiemann-Krüger Synthesis of alpha-Ionone

The synthesis of this compound is historically and practically rooted in the synthesis of its ketone precursor, alpha-ionone. The landmark achievement in this area was the Tiemann-Krüger synthesis of ionones, which laid the foundation for the production of these valuable fragrance and flavor compounds.

The synthesis begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) in the presence of a base to form pseudoionone. This intermediate is then subjected to an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers, primarily alpha- and beta-ionone. The ratio of these isomers can be controlled by the choice of the acid catalyst.

Tiemann_Kruger_Synthesis Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Base (e.g., NaOH) Acetone Acetone Acetone->Pseudoionone alpha_Ionone alpha-Ionone Pseudoionone->alpha_Ionone Weak Acid (e.g., H3PO4) beta_Ionone beta-Ionone Pseudoionone->beta_Ionone Strong Acid (e.g., H2SO4) MPV_Reduction alpha_Ionone alpha-Ionone alpha_Ionol This compound alpha_Ionone->alpha_Ionol Al(O-i-Pr)3, Isopropanol LiAlH4_Reduction alpha_Ionone alpha-Ionone alpha_Ionol This compound alpha_Ionone->alpha_Ionol 1. LiAlH4, Dry Ether 2. H3O+ workup NaBH4_Reduction alpha_Ionone alpha-Ionone alpha_Ionol This compound alpha_Ionone->alpha_Ionol NaBH4, Methanol Catalytic_Hydrogenation alpha_Ionone alpha-Ionone alpha_Ionol This compound alpha_Ionone->alpha_Ionol H2, Catalyst (e.g., Ru, Pt) Enantioselective_Synthesis alpha_Ionone alpha-Ionone R_alpha_Ionol (R)-alpha-Ionol alpha_Ionone->R_alpha_Ionol Chiral Catalyst + H-donor S_alpha_Ionol (S)-alpha-Ionol alpha_Ionone->S_alpha_Ionol Opposite Enantiomer of Catalyst + H-donor

References

The Enantioselective Biological Activities of alpha-Ionol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Stereoisomer-Specific Bioactivity, Signaling Pathways, and Methodologies for Drug Discovery and Development

Introduction

alpha-Ionol (B1630846), a naturally occurring C13-norisoprenoid alcohol, is a volatile organic compound found in various plants and fruits, contributing to their characteristic aromas. Beyond its organoleptic properties, this compound has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-cancer effects.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound enantiomers, with a focus on providing researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to explore their therapeutic potential. While direct comparative quantitative data on the bioactivities of (+)- and (-)-alpha-ionol is currently limited in publicly accessible literature, this guide will synthesize available information on this compound and related chiral terpenes to highlight the potential for enantioselective effects and provide detailed experimental protocols for future investigations.

Known and Potential Biological Activities

This compound has been reported to possess several biological activities, although much of the research does not differentiate between the enantiomers. The primary areas of interest include:

  • Antioxidant Properties: Like many terpenoids, this compound is suggested to have antioxidant capabilities, which could play a role in mitigating cellular damage caused by oxidative stress.[1]

  • Anti-Cancer Effects: Preliminary evidence suggests that this compound may influence cellular signaling pathways associated with cancer.[1]

  • Signaling Pathway Modulation: It has been proposed that this compound may exert its effects through the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1]

Given the well-documented enantioselective bioactivities of other chiral terpenes, it is highly probable that the enantiomers of this compound also exhibit differential effects. For instance, the enantiomers of the monoterpene α-pinene show distinct anti-inflammatory and antimicrobial activities. This underscores the critical importance of studying the individual enantiomers of this compound to fully elucidate their therapeutic potential.

Quantitative Data on Biological Activity

Table 1: Comparative Biological Activities of this compound Enantiomers (Hypothetical Data)

Biological Activity (+)-α-Ionol (-)-α-Ionol Reference
Cytotoxicity (IC50, µM) Data Not Currently Available
- Cancer Cell Line A
- Cancer Cell Line B
Anti-inflammatory Activity Data Not Currently Available
- NO Production Inhibition (IC50, µM) in RAW 264.7 cells
- TNF-α Inhibition (% at x µM)
Antimicrobial Activity (MIC, µg/mL) Data Not Currently Available
- Staphylococcus aureus
- Escherichia coli
cAMP Pathway Activation Data Not Currently Available

| - EC50 for cAMP accumulation (µM) | | | |

This table is intended to serve as a framework for organizing future experimental findings. The absence of data highlights a critical area for future research.

Signaling Pathways

The cAMP signaling pathway is a crucial intracellular second messenger system that regulates a vast array of cellular processes. The potential for this compound to modulate this pathway is a key area of interest. The enantioselective activation of the cAMP/PKA signaling pathway has been demonstrated for other chiral molecules, such as S-equol, suggesting a similar potential for this compound enantiomers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene_Expression Gene Expression (e.g., cell cycle, apoptosis) pCREB->Gene_Expression Regulates alpha_Ionol This compound Enantiomer alpha_Ionol->GPCR Binds to

Figure 1: A proposed signaling pathway for this compound enantiomers involving the activation of a G-protein coupled receptor (GPCR) and subsequent stimulation of the cAMP/PKA cascade, leading to the regulation of gene expression.

Experimental Protocols

To facilitate further research into the enantioselective bioactivities of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis and Chiral Separation of this compound Enantiomers

The enantioselective synthesis of alpha-ionone (B122830) has been reported to proceed through an this compound intermediate. A similar strategy can be adapted for the specific preparation of (+)- and (-)-alpha-ionol.

Workflow for Synthesis and Separation:

Start Starting Material (e.g., alpha-Ionone) Reduction Chiral Reducing Agent (e.g., (R)- or (S)-BINAL-H) Start->Reduction Enantiomers Enantiomerically Enriched This compound Mixture Reduction->Enantiomers Separation Chiral HPLC Separation Enantiomers->Separation Plus_Ionol (+)-alpha-Ionol Separation->Plus_Ionol Minus_Ionol (-)-alpha-Ionol Separation->Minus_Ionol

References

In-Depth Technical Guide to the Spectral Data of α-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-ionol. The information is presented to support research, development, and quality control activities involving this compound.

Core Spectral Data

The following sections detail the key spectral data for α-ionol, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of α-ionol reveals a characteristic fragmentation pattern useful for its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Mass Spectrometry Data for α-Ionol

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
43100.0
5515.2
6717.5
8125.1
9580.5
10923.3
12343.8
13858.7
17916.4
194 (M+)5.3

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for α-Ionol

Chemical Shift (δ) ppmAssignment
Data not publicly available

Note: While it is documented that the ¹³C NMR spectrum of α-ionol has been recorded in deuterated chloroform (B151607) (CDCl₃), the specific chemical shift data is not currently available in publicly accessible databases. A key reference for this data is cited as Phytochemistry, 1999, 50, 219.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum for α-ionol is not provided here, the expected characteristic absorption bands based on its structure are listed below.

Table 3: Predicted Infrared Absorption Bands for α-Ionol

Wavenumber (cm⁻¹)Functional GroupDescription
~3300-3400 (broad)O-HAlcohol hydroxyl group stretching vibration
~3020-3080 (medium)C=C-HVinylic C-H stretching
~2850-2960 (strong)C-HAliphatic C-H stretching
~1640-1680 (weak)C=CAlkene C=C stretching
~1050-1150 (strong)C-OAlcohol C-O stretching

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data of a compound like α-ionol. The exact experimental conditions for the cited data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of α-ionol is as follows:

  • Sample Preparation: Dissolve approximately 20-50 mg of α-ionol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for ¹³C NMR (e.g., 0-220 ppm), and a relaxation delay that allows for full relaxation of all carbon nuclei. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like α-ionol is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

  • Sample Preparation: A small drop of neat α-ionol is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

  • Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in α-ionol.

Mass Spectrometry (MS)

For a volatile compound like α-ionol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

  • Sample Preparation: A dilute solution of α-ionol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Gas Chromatography (GC): A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As α-ionol elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a plot of relative intensity versus m/z, which provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as α-ionol.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample α-Ionol Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy Dissolution->IR ATR Crystal/Cell MS Mass Spectrometry (GC-MS) Dissolution->MS GC Vial NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Intensity) MS->MS_Data Structure Structure Confirmation of α-Ionol NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of α-Ionol.

The Solubility Profile of alpha-Ionol in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-Ionol, a fragrant terpenoid of interest in various research and development sectors. The document details its solubility in a range of common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar compounds.

Core Executive Summary

This compound, a C13 norisoprenoid, exhibits characteristic solubility behavior aligned with its chemical structure—a moderately sized molecule with a hydroxyl functional group and a significant hydrocarbon backbone. It is sparingly soluble in aqueous solutions and demonstrates good solubility in less polar organic solvents, particularly alcohols. This guide collates available quantitative and qualitative data to inform solvent selection for experimental work, formulation development, and analytical procedures.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents. Due to a lack of extensive published quantitative data for all solvents, qualitative descriptors are provided where precise figures are unavailable. For comparative context, data for the structurally similar compound alpha-Ionone (which possesses a ketone group instead of this compound's alcohol group) is also included where available, as it can offer directional guidance on solubility.

SolventChemical FormulaThis compound Solubilityalpha-Ionone Solubility (for comparison)
WaterH₂O~21.02 mg/L @ 25 °C (estimated)[1]106 mg/L @ 25 °C
EthanolC₂H₅OHSoluble[1][2]Miscible with absolute alcohol; Soluble in 2-3 parts of 70% alcohol
MethanolCH₃OHSlightly Soluble[3][4]Soluble
AcetoneC₃H₆OData not availableSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not available (related ionol derivatives show solubility)Data not available
Ethyl AcetateC₄H₈O₂Data not availableSoluble
ChloroformCHCl₃Sparingly Soluble[3][4]Soluble

Note: The provided data is a compilation from various sources and should be used as a guide. Experimental verification of solubility is recommended for specific applications.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of a compound like this compound.

Visual Saturation Method (Qualitative to Semi-Quantitative)

This method is a straightforward approach to estimate solubility.

Objective: To determine the approximate solubility of this compound in a given solvent by visual inspection.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Small, clear glass vials or test tubes with closures

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of the selected solvent to a vial.

  • Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Allow the vial to stand and observe. If the solid completely dissolves, proceed to the next step. If not, the compound is likely insoluble or sparingly soluble at this concentration.

  • Continue adding known increments of this compound, vortexing after each addition, until a persistent solid (undissolved solute) is observed.

  • The approximate solubility can be calculated based on the total amount of solute dissolved in the known volume of solvent before saturation was reached.

Gravimetric Method (Quantitative)

This method provides a more precise measure of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a supersaturated solution of this compound in the chosen solvent in a sealed container. This is achieved by adding an excess amount of this compound to the solvent.

  • Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand at the same temperature to let undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter to remove any remaining micro-particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is removed, weigh the dish or vial containing the dried this compound residue.

  • Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_reporting Reporting start Start: Obtain pure this compound and selected solvents qual_test Perform Visual Saturation Test start->qual_test Initial Screening observe Observe for complete dissolution qual_test->observe quant_method Select Quantitative Method (e.g., Gravimetric) observe->quant_method If soluble end_report Report Solubility Data observe->end_report If insoluble/sparingly soluble, report qualitative result equilibrium Prepare saturated solution and equilibrate quant_method->equilibrium separate Separate supernatant (centrifuge/filter) equilibrium->separate evaporate Evaporate solvent from a known volume separate->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate Solubility (e.g., mg/mL) weigh->calculate calculate->end_report

A general workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound itself is not typically associated with specific signaling pathways in the context of this guide's focus on its physicochemical properties, a logical diagram can illustrate the factors influencing its solubility.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions cluster_solubility Resulting Solubility solute This compound hydroxyl Hydroxyl Group (-OH) (Polar, H-bond donor/acceptor) solute->hydroxyl hydrocarbon Hydrocarbon Backbone (Non-polar) solute->hydrocarbon interaction Solute-Solvent Interactions hydroxyl->interaction favors interaction with polar, H-bonding solvents (e.g., ethanol) hydrocarbon->interaction favors interaction with non-polar solvents solvent Solvent polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding polarity->interaction h_bonding->interaction solubility Solubility interaction->solubility Stronger interactions lead to higher solubility

Factors influencing the solubility of this compound.

References

The Potential of Alpha-Ionol as a Natural Antioxidant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ionol (B1630846), a naturally occurring terpenoid found in various plants, is gaining attention for its potential therapeutic properties, including its capacity as an antioxidant. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic and degenerative diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's antioxidant potential, detailing its performance in various antioxidant assays, its effects at the cellular level, and its putative interactions with key signaling pathways involved in the cellular stress response, namely the Nrf2 and NF-κB pathways. While direct quantitative data for this compound is still emerging, evidence from structurally related compounds and cellular studies suggests a promising role for this compound in mitigating oxidative stress. This document aims to be a comprehensive resource for researchers and professionals in drug development by consolidating available data, outlining detailed experimental protocols, and visualizing the underlying biochemical mechanisms.

Introduction to this compound and Oxidative Stress

This compound is a cyclic terpenoid alcohol that contributes to the aroma of various flowers and fruits.[1] Beyond its use as a fragrance and flavoring agent, recent research has begun to explore its bioactive properties.[1] One of the most promising of these is its potential as a natural antioxidant.

Oxidative stress is a state of cellular imbalance where the production of ROS overwhelms the antioxidant defense systems. This can lead to damage to lipids, proteins, and DNA, contributing to the aging process and the development of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants can neutralize ROS, thereby preventing or mitigating this damage. Natural antioxidants, like this compound, are of particular interest due to their potential for high efficacy and low toxicity.

In Vitro Antioxidant Activity of Ionone (B8125255) Derivatives

Direct quantitative data on the free-radical scavenging activity of this compound is limited in the current literature. However, studies on structurally similar beta-ionone (B89335) derivatives provide valuable insights into the potential antioxidant capacity of the ionone scaffold.

A recent study on a series of synthesized β-ionone thiazolylhydrazone derivatives demonstrated significant antioxidant activity in both DPPH and ABTS assays.[2][3] The half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives are presented below. It is important to note that the antioxidant activity is highly dependent on the specific chemical substitutions made to the core ionone structure.

Table 1: In Vitro Antioxidant Activity of a Beta-Ionone Thiazolylhydrazone Derivative

AssayCompoundIC50 (µM)Positive ControlIC50 of Positive Control (µM)
DPPH Radical Scavengingβ-ionone thiazolylhydrazone derivative 1k86.525[2]TroloxNot specified in this format
ABTS Radical Cation Scavengingβ-ionone thiazolylhydrazone derivative 1m65.408[3]TroloxNot specified in this format

Cellular Antioxidant and Anti-inflammatory Effects of this compound

While direct free-radical scavenging data is sparse, studies on cellular models provide compelling evidence for the antioxidant and anti-inflammatory effects of this compound.

A study on human epidermal keratinocytes (HaCaT cells) exposed to UVB radiation, a potent inducer of oxidative stress, found that this compound treatment significantly inhibited the intracellular increase of ROS and the accumulation of malondialdehyde, a marker of lipid peroxidation.[4]

Furthermore, the same study demonstrated that this compound treatment led to a significant decrease in the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), in UVB-irradiated HaCaT cells.[4] The expression of these cytokines is largely regulated by the NF-κB signaling pathway, suggesting that this compound may exert its anti-inflammatory effects through the modulation of this pathway.

Putative Mechanisms of Action: Signaling Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Under conditions of oxidative stress, NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including the cytokines IL-1β, IL-6, IL-8, and TNF-α. The observed reduction of these cytokines in the presence of this compound strongly suggests an inhibitory effect on the NF-κB pathway.[4]

NF_kB_Pathway ROS Oxidative Stress (e.g., UVB) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) Nucleus->Cytokines Induces Transcription alpha_Ionol α-Ionol alpha_Ionol->ROS Scavenges alpha_Ionol->IKK Inhibits (Putative) IkB_NFkB->NFkB_active IκB Degradation Releases NF-κB

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

While there is currently no direct evidence demonstrating that this compound activates the Nrf2 pathway, this remains a plausible mechanism for its observed antioxidant effects at the cellular level. Many natural antioxidant compounds are known to exert their effects through the activation of this pathway. Further research is warranted to investigate the potential interaction between this compound and the Nrf2-ARE signaling pathway.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Degradation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription alpha_Ionol α-Ionol alpha_Ionol->Oxidative_Stress Mitigates (Hypothesized) Keap1_Nrf2->Nrf2 Nrf2 Degradation Keap1_Nrf2->Nrf2_active Nrf2 Release

Caption: Hypothesized interaction of this compound with the Nrf2-ARE pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols are intended to serve as a starting point for researchers looking to evaluate the antioxidant potential of this compound or other lipophilic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH Solution (e.g., 0.1 mM in Methanol) & α-Ionol Dilutions Start->Prepare_Solutions Mix Mix α-Ionol solution with DPPH solution in a 96-well plate Prepare_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this stock, prepare a series of dilutions to be tested.

  • Assay: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. For the control, use the solvent instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay: Add a small volume of each this compound dilution to the ABTS working solution and mix.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay: Add a small volume of the sample dilutions to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O, and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line (e.g., HepG2) in response to a peroxyl radical generator (e.g., AAPH).[5]

Procedure:

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach confluence.

  • Loading with DCFH-DA: Treat the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment with Antioxidant: Treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. In the absence of an effective antioxidant, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Calculation: The antioxidant activity is quantified by the reduction in fluorescence in the presence of the antioxidant compared to the control. The results are often expressed as quercetin (B1663063) equivalents (QE).[5]

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related ionone derivatives and cellular models, strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its ability to reduce intracellular ROS and downregulate pro-inflammatory cytokines points to its potential as a valuable natural compound for mitigating conditions associated with oxidative stress.

However, to fully elucidate the potential of this compound, further research is imperative. Key areas for future investigation include:

  • Quantitative Antioxidant Assays: Direct determination of the IC50 values of this compound in DPPH, ABTS, and FRAP assays is crucial for a comprehensive understanding of its free-radical scavenging capabilities.

  • Nrf2 Pathway Activation: Studies are needed to determine if this compound can activate the Nrf2 signaling pathway, a key mechanism for cellular antioxidant defense.

  • NF-κB Pathway Inhibition: Further investigation is required to confirm the inhibitory effect of this compound on the NF-κB pathway and to elucidate the specific molecular targets.

  • In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the bioavailability, efficacy, and safety of this compound in vivo.

References

The Occurrence of Alpha-Ionol in Fruits and Vegetables: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol (B1630846) is a C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic cleavage of carotenoids. These compounds are significant contributors to the characteristic aroma and flavor profiles of many fruits, vegetables, and flowers. As a volatile organic compound, this compound, along with its oxidized form, alpha-ionone (B122830), is recognized for its pleasant floral and woody scent. Beyond its sensory attributes, the role of norisoprenoids in plant physiology and their potential bioactivity are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the reported occurrences of this compound in fruits and vegetables, details the analytical methodologies for its detection, and explores its biosynthetic origins and potential signaling functions in plants.

Data Presentation: Quantitative Occurrences of this compound and Alpha-Ionone

The quantification of this compound in various plant matrices reveals a wide range of concentrations, often influenced by the cultivar, ripeness, and growing conditions. Due to their close biosynthetic relationship and interconversion, data for both this compound and its precursor alpha-ionone are presented below to provide a more comprehensive picture of their prevalence.

Fruit/VegetableCultivar/VarietyCompoundConcentration/Relative AbundanceReference(s)
Raspberry (Rubus idaeus)'Willamette'This compound10.16% of total volatile components[1]
Raspberry (Rubus idaeus)'Meeker'alpha-Ionone11.43% of total volatile components[1]
Raspberry (Rubus idaeus)'Willamette'alpha-Ionone8.88% of total volatile components[1]
Raspberry (Rubus idaeus)'K 81/6'alpha-Ionone8.04% of total volatile components[1]
Raspberry (Rubus idaeus)'Tulameen'alpha-Ionone6.60% of total volatile components[1]
Raspberry (Rubus idaeus)'Latham'alpha-Ionone5.04% of total volatile components[1]
Chinese Chive (Allium tuberosum)Not SpecifiedThis compoundFirst reported presence, specific concentration not provided in abstract
Peach (Prunus persica)Not Specified (Juice)alpha-IononeDetected, relative chromatogram area reported
Grape (Vitis vinifera)Pinot noiralpha-IononeChanges during berry development were not obvious

Experimental Protocols: Analysis of this compound

The primary analytical technique for the identification and quantification of volatile compounds like this compound in plant materials is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experiment: HS-SPME-GC-MS for Volatile Compound Analysis

Objective: To extract, separate, identify, and quantify this compound and other volatile compounds from a fruit or vegetable matrix.

Methodology:

  • Sample Preparation:

    • A representative sample of the fruit or vegetable is homogenized. For fruits with seeds, the seeds are typically removed.

    • A known weight of the homogenized sample (e.g., 1-5 grams) is placed into a headspace vial.

    • To enhance the release of volatiles, an internal standard (e.g., 4-methyl-2-pentanol) and a salt solution (e.g., saturated NaCl) may be added. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

    • The vial is hermetically sealed with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The choice of fiber coating depends on the polarity and volatility of the target analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph.

    • The trapped volatile compounds are thermally desorbed from the fiber onto the GC column.

    • The GC column (e.g., a capillary column like DB-5ms or HP-INNOWAX) separates the individual volatile compounds based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over time to facilitate the elution of compounds with different volatilities.

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The MS ionizes the compounds (typically via electron ionization) and fragments them into a characteristic pattern of ions.

    • The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

  • Identification and Quantification:

    • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantification is typically performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of this compound standard.

Mandatory Visualizations

Biosynthesis of this compound

This compound is a product of the carotenoid degradation pathway. Specifically, it originates from the enzymatic cleavage of α-carotene. This process is primarily catalyzed by enzymes from the Carotenoid Cleavage Dioxygenase (CCD) family, such as CCD1 and CCD4.

This compound Biosynthesis Biosynthesis of this compound from α-Carotene α-Carotene α-Carotene Carotenoid Cleavage Dioxygenase (CCD) Carotenoid Cleavage Dioxygenase (CCD) α-Carotene->Carotenoid Cleavage Dioxygenase (CCD) α-Ionone α-Ionone Carotenoid Cleavage Dioxygenase (CCD)->α-Ionone Oxidative Cleavage Alcohol Dehydrogenase Alcohol Dehydrogenase α-Ionone->Alcohol Dehydrogenase α-Ionol α-Ionol Alcohol Dehydrogenase->α-Ionol Reduction

Caption: Carotenoid degradation pathway leading to the formation of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the analysis of this compound in fruit and vegetable samples.

Experimental Workflow Workflow for α-Ionol Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenization Vial Incubation Vial Incubation Homogenization->Vial Incubation Transfer to Headspace Vial HS-SPME HS-SPME Vial Incubation->HS-SPME Headspace Sampling GC-MS GC-MS HS-SPME->GC-MS Thermal Desorption & Injection Data Processing Data Processing GC-MS->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification Library Search & Calibration

Caption: A generalized experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway Involving Ionones in Plant Stress Response

While a specific signaling pathway for this compound has not been fully elucidated, its origin from the carotenoid pathway, which produces key signaling molecules like abscisic acid (ABA), suggests a potential role in stress signaling. Research on the related compound, beta-ionone, has shown its involvement in plant defense responses.[2] The following diagram illustrates a hypothetical signaling cascade where ionones could act as signaling molecules in response to abiotic stress.

Hypothetical Signaling Pathway Hypothetical Ionone-Mediated Stress Signaling Abiotic Stress Abiotic Stress ROS Production ROS Production Abiotic Stress->ROS Production Carotenoid Degradation Carotenoid Degradation ROS Production->Carotenoid Degradation Ionone Production (α/β-Ionol) Ionone Production (α/β-Ionol) Carotenoid Degradation->Ionone Production (α/β-Ionol) Receptor Binding (Putative) Receptor Binding (Putative) Ionone Production (α/β-Ionol)->Receptor Binding (Putative) Signal Transduction Cascade Signal Transduction Cascade Receptor Binding (Putative)->Signal Transduction Cascade Activation of Transcription Factors Activation of Transcription Factors Signal Transduction Cascade->Activation of Transcription Factors Expression of Stress-Responsive Genes Expression of Stress-Responsive Genes Activation of Transcription Factors->Expression of Stress-Responsive Genes Enhanced Stress Tolerance Enhanced Stress Tolerance Expression of Stress-Responsive Genes->Enhanced Stress Tolerance

Caption: Hypothetical signaling pathway of ionones in plant abiotic stress response.

References

Methodological & Application

Enantioselective Synthesis of α-Ionol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of α-ionol, a valuable fragrance and flavor compound. The synthesis of the precursor, α-ionone, is achieved with an exceptionally high enantiomeric excess (ee ≥99%) through a robust multi-step sequence. The key strategic steps involve a Sharpless asymmetric dihydroxylation to establish the chiral center, followed by a biomimetic cyclization and subsequent functional group manipulations. The final reduction of the enone furnishes the target α-ionol. This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, and drug development, providing a clear and reproducible guide for the preparation of enantiomerically pure α-ionol.

Introduction

α-Ionol is a naturally occurring sesquiterpenoid alcohol that contributes to the characteristic aroma of various flowers and fruits, most notably raspberries. Its distinct woody and floral scent profile makes it a highly sought-after ingredient in the fragrance and flavor industry. The stereochemistry of α-ionol is crucial, as the enantiomers often exhibit different olfactory properties. Therefore, the development of efficient and highly enantioselective synthetic routes is of significant academic and industrial interest.

This protocol details a highly effective method for the enantioselective synthesis of α-ionol, proceeding through the key intermediate, α-ionone. The chirality is introduced early in the synthesis via a Sharpless asymmetric dihydroxylation of the readily available starting material, geranyl acetate (B1210297). Subsequent transformations, including a regioselective cyclization and deoxygenation, lead to the formation of an enantiopure cyclogeraniol derivative, which is then converted to α-ionone. A final reduction step yields the desired enantiomer of α-ionol.

Key Synthetic Strategy

The overall synthetic pathway can be summarized in the following key transformations:

  • Sharpless Asymmetric Dihydroxylation: Introduction of chirality by the dihydroxylation of the C6-C7 double bond of geranyl acetate.

  • Epoxidation: Conversion of the resulting diol to an epoxy alcohol.

  • Biomimetic Cyclization: Zirconium tetrachloride (ZrCl₄)-promoted cyclization of the epoxy alcohol to form a diol.

  • Deoxygenation: Removal of the secondary hydroxyl group to afford enantiopure α-cyclogeraniol.

  • Oxidation and Aldol Condensation: Conversion of α-cyclogeraniol to α-ionone.

  • Reduction: Final reduction of the α,β-unsaturated ketone of α-ionone to yield α-ionol.

Data Presentation

StepProductStarting MaterialKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee) (%)
1(6S)-6,7-Dihydroxygeranyl acetateGeranyl acetateAD-mix-β, (DHQD)₂PHAL95>98
2(6S)-(Z)-6,7-Epoxygeraniol(6S)-6,7-Dihydroxygeranyl acetateTrimethyl orthoacetate, Pyridinium (B92312) p-toluenesulfonate, K₂CO₃/MeOH85 (over 2 steps)>98
3(1R,6S)-2,2,6-trimethyl-cyclohexan-1,6-diol(6S)-(Z)-6,7-EpoxygeraniolZrCl₄70>98
4(R)-α-Cyclogeraniol(1R,6S)-2,2,6-trimethyl-cyclohexan-1,6-diolThionyl chloride, Pyridine (B92270); LiAlH₄80 (over 2 steps)>98
5(R)-α-Ionone(R)-α-CyclogeraniolPyridinium chlorochromate (PCC); Acetone (B3395972), NaOH65≥99
6(R)-α-Ionol(R)-α-IononeSodium borohydride (B1222165) (NaBH₄), CeCl₃·7H₂O~95≥99

Note: The synthesis of the (S)-enantiomer can be achieved by using AD-mix-α in the initial Sharpless asymmetric dihydroxylation step.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-α-Ionone

This protocol is adapted from the highly enantioselective synthesis described by Bovolenta et al.[1].

Step 1: Sharpless Asymmetric Dihydroxylation of Geranyl Acetate

  • To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-BuOH and water (10 mL per gram of AD-mix-β) at room temperature, add (DHQD)₂PHAL (0.01 eq).

  • Cool the mixture to 0 °C and add geranyl acetate (1.0 eq).

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (B76179) (1.5 g per gram of AD-mix-β) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (6S)-6,7-dihydroxygeranyl acetate.

Step 2: Synthesis of (6S)-(Z)-6,7-Epoxygeraniol

  • Dissolve the diol from Step 1 in trimethyl orthoacetate (1.2 eq) and add a catalytic amount of pyridinium p-toluenesulfonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methanol (B129727) and add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxy alcohol, which can be used in the next step without further purification.

Step 3: ZrCl₄-Promoted Biomimetic Cyclization

  • Dissolve the crude epoxy alcohol from Step 2 in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C under an inert atmosphere.

  • Add a solution of zirconium tetrachloride (ZrCl₄) (1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the diol.

Step 4: Deoxygenation to (R)-α-Cyclogeraniol

  • To a solution of the diol from Step 3 in anhydrous pyridine at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Dissolve the crude product in anhydrous diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in diethyl ether at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give crude (R)-α-cyclogeraniol.

Step 5: Synthesis of (R)-α-Ionone

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous CH₂Cl₂, add a solution of (R)-α-cyclogeraniol in CH₂Cl₂.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude aldehyde in acetone and add a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction with dilute HCl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford (R)-α-ionone.

Protocol 2: Reduction of (R)-α-Ionone to (R)-α-Ionol

Luche Reduction

  • Dissolve (R)-α-ionone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the reaction with acetone and then add water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-α-ionol.

Visualizations

Experimental Workflow for the Enantioselective Synthesis of (R)-α-Ionol

Enantioselective_Synthesis_of_alpha_Ionol cluster_0 Synthesis of (R)-alpha-Ionone cluster_1 Final Reduction GeranylAcetate Geranyl Acetate Diol (6S)-6,7-Dihydroxygeranyl acetate GeranylAcetate->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) EpoxyAlcohol (6S)-(Z)-6,7-Epoxygeraniol Diol->EpoxyAlcohol 1. Orthoester formation 2. Saponification CyclicDiol (1R,6S)-Cyclohexane-1,6-diol derivative EpoxyAlcohol->CyclicDiol ZrCl4-promoted cyclization Cyclogeraniol (R)-alpha-Cyclogeraniol CyclicDiol->Cyclogeraniol 1. Thionyl chloride 2. LiAlH4 reduction alphaIonone (R)-alpha-Ionone Cyclogeraniol->alphaIonone 1. PCC oxidation 2. Aldol condensation alphaIonone_ref (R)-alpha-Ionone alphaIonol (R)-alpha-Ionol alphaIonone_ref->alphaIonol Luche Reduction (NaBH4, CeCl3)

Caption: Workflow for the enantioselective synthesis of (R)-α-Ionol.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of α-ionol. The described method, which leverages a Sharpless asymmetric dihydroxylation for stereocontrol, offers a reliable route to enantiomerically pure α-ionol with high yields and excellent enantioselectivity. The provided step-by-step instructions and data summary will be a valuable resource for researchers in organic synthesis and related fields.

References

Application Note: Quantitative Analysis of α-Ionol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of α-ionol, a fragrant terpenoid found in various essential oils and a key component in flavor and fragrance formulations. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for accurate quantification. The method utilizes an internal standard for enhanced precision and Selected Ion Monitoring (SIM) for superior sensitivity and selectivity.

Introduction

Alpha-ionol ((E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol) is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its pleasant floral, woody, and sweet aroma makes it a valuable ingredient in the fragrance and flavor industries. Furthermore, α-ionol and related compounds are of interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of α-ionol is essential for quality control in commercial products, for understanding its biosynthesis in plants, and for pharmacokinetic studies in drug development.

This document provides a comprehensive guide to the quantification of α-ionol using GC-MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of α-ionol from aqueous matrices or diluted essential oils.

Materials:

  • Sample containing α-ionol

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Pasteur pipettes

  • GC vials with inserts

Procedure:

  • Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Add 10 µL of the internal standard (IS) stock solution (Cedrol, 100 µg/mL in hexane) to the sample.

  • Add 2 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the extracted hexane to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD, or equivalent).

GC Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Solvent Delay: 3 minutes

SIM Ions:

  • α-Ionol:

    • Quantifier Ion: m/z 95[1]

    • Qualifier Ions: m/z 43, 138[1]

  • Cedrol (Internal Standard):

    • Quantifier Ion: m/z 150

    • Qualifier Ions: m/z 95, 105

Calibration and Quantification

Preparation of Standard Solutions:

  • Prepare a stock solution of α-ionol (1 mg/mL) in hexane.

  • Prepare a stock solution of the internal standard, Cedrol (1 mg/mL), in hexane.

  • From the α-ionol stock solution, prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL in hexane.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Calibration Curve:

  • Inject each calibration standard into the GC-MS system.

  • For each concentration, determine the peak areas of the quantifier ions for α-ionol (m/z 95) and the internal standard (m/z 150).

  • Calculate the response ratio (Area of α-ionol / Area of Internal Standard).

  • Plot the response ratio against the concentration of α-ionol to generate a calibration curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantification of α-Ionol in Samples:

  • Inject the prepared sample extract into the GC-MS system.

  • Determine the peak areas for the quantifier ions of α-ionol and the internal standard.

  • Calculate the response ratio for the sample.

  • Use the calibration curve equation to calculate the concentration of α-ionol in the sample.

Data Presentation

The following tables summarize the expected quantitative data for a typical validation of this method.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
α-Ionol~12.59543, 138
Cedrol (IS)~14.215095, 105

Table 2: Calibration Curve Data for α-Ionol

Concentration (µg/mL)Response Ratio (Area α-Ionol / Area IS)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
25.0Example Value
50.0Example Value
Linearity (R²) > 0.995

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)Example: 0.05 µg/mL
Limit of Quantification (LOQ)Example: 0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample 1. Sample Collection (e.g., Essential Oil, Aqueous Matrix) add_is 2. Add Internal Standard (Cedrol) sample->add_is extraction 3. Liquid-Liquid Extraction (Hexane) add_is->extraction drying 4. Drying (Anhydrous Na2SO4) extraction->drying vial 5. Transfer to GC Vial drying->vial injection 6. Injection (1 µL, Splitless) vial->injection separation 7. GC Separation (DB-5ms Column) injection->separation detection 8. MS Detection (EI, SIM Mode) separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve integration->calibration quantification 11. Quantification calibration->quantification

Caption: Experimental workflow for α-ionol quantification.

signaling_pathway cluster_quantification_logic Quantitative Logic Analyte α-Ionol Response Peak Area Response Analyte->Response IS Internal Standard (Cedrol) IS->Response Ratio Response Ratio (Analyte Area / IS Area) Response->Ratio Concentration Concentration Ratio->Concentration via Calibration Curve

References

Application Notes and Protocols: α-Ionol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of α-ionol as a chiral building block in the synthesis of valuable compounds, including natural products and potential pharmaceutical intermediates. Detailed protocols for key chemical transformations, quantitative data, and workflow visualizations are presented to facilitate the application of α-ionol in research and development.

Introduction

α-Ionol, a naturally occurring C13 norisoprenoid, possesses a stereogenic center at the hydroxyl-bearing carbon, making it an attractive and cost-effective chiral starting material for asymmetric synthesis. Its rigid cyclohexene (B86901) ring and functionalized side chain offer multiple points for stereocontrolled modifications. This document outlines key applications and detailed experimental procedures for leveraging the chirality of α-ionol in the synthesis of high-value molecules.

Key Applications of α-Ionol

Enantiomerically pure α-ionol serves as a versatile precursor for the synthesis of a variety of important compounds:

  • Fragrance and Flavor Compounds: It is a key starting material for the synthesis of high-value aroma chemicals such as α-damascone and its derivatives. The stereochemistry of α-ionol is crucial in determining the final odor profile of these molecules.

  • Bioactive Molecules: The chiral scaffold of α-ionol can be elaborated into more complex structures with potential biological activity. Its structural similarity to portions of larger natural products, such as carotenoids and terpenoids, makes it a valuable starting point for their synthesis.[1]

  • Chiral Auxiliaries: The hydroxyl group of α-ionol can be derivatized to create chiral auxiliaries that can control the stereochemical outcome of various asymmetric reactions.

Experimental Protocols

Enantioselective Preparation of (R)- and (S)-α-Ionol via Enzymatic Resolution

To utilize α-ionol as a chiral building block, it is essential to first obtain it in an enantiomerically pure form. Enzymatic kinetic resolution is an efficient method for separating the enantiomers of racemic α-ionol.

Protocol: Lipase-Catalyzed Acetylation of Racemic α-Ionol

This protocol describes the kinetic resolution of (±)-α-ionol using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Materials:

  • Racemic α-ionol

  • Vinyl acetate (B1210297)

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic α-ionol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).

  • Add immobilized lipase (e.g., 50-100 mg per mmol of α-ionol).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the acetylated α-ionol from the unreacted α-ionol.

  • Analyze the enantiomeric excess (ee) of both the recovered alcohol and the ester by chiral HPLC or GC.

Quantitative Data for Enzymatic Resolution of α-Ionol

ProductYield (%)Enantiomeric Excess (ee) (%)
(R)-α-Ionol Acetate~45-50%>98%
(S)-α-Ionol~45-50%>98%

Note: Yields and ee values are typical and may vary depending on the specific enzyme, reaction conditions, and reaction time.

Oxidation of Enantiopure α-Ionol to α-Ionone

The conversion of α-ionol to the corresponding ketone, α-ionone, is a fundamental transformation. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this purpose, preserving the stereochemical integrity of the chiral center adjacent to the newly formed carbonyl group.[2][3]

Protocol: Dess-Martin Oxidation of (S)-α-Ionol

Materials:

Procedure:

  • Dissolve (S)-α-ionol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for Dess-Martin Oxidation of (S)-α-Ionol

ProductStarting MaterialYield (%)Purity (%)
(S)-α-Ionone(S)-α-Ionol>95%>98% (by GC)
Derivatization of the Hydroxyl Group: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols, or for the introduction of various nucleophiles at the hydroxyl position with inversion of configuration.[4][5][6] This allows for the synthesis of a diverse range of α-ionol derivatives.

Protocol: Mitsunobu Esterification of (R)-α-Ionol

This protocol describes the esterification of (R)-α-ionol with benzoic acid, resulting in the formation of (S)-α-ionyl benzoate (B1203000) with inversion of stereochemistry.

Materials:

Procedure:

  • Dissolve (R)-α-ionol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Quantitative Data for Mitsunobu Reaction of (R)-α-Ionol

ProductStarting MaterialNucleophileYield (%)Stereochemistry
(S)-α-Ionyl benzoate(R)-α-IonolBenzoic Acid70-85%Inversion

Visualizations

Experimental Workflow for Synthesis of Enantiopure α-Ionone

G cluster_0 Enzymatic Resolution cluster_1 Oxidation rac_ionol Racemic α-Ionol enzyme Lipase & Vinyl Acetate rac_ionol->enzyme separation Chromatographic Separation enzyme->separation s_ionol (S)-α-Ionol separation->s_ionol r_acetate (R)-α-Ionol Acetate separation->r_acetate s_ionol_ox (S)-α-Ionol dmp Dess-Martin Periodinane s_ionol_ox->dmp s_ionone (S)-α-Ionone dmp->s_ionone G alpha_ionol α-Ionol alpha_ionone α-Ionone alpha_ionol->alpha_ionone Oxidation oxime α-Ionone Oxime alpha_ionone->oxime Oximation epoxide Epoxy-oxime oxime->epoxide Epoxidation damascone_precursor α-Damascone Precursor (via Dehydration/Reduction) epoxide->damascone_precursor Rearrangement

References

α-Ionol: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol (B1630846) is a naturally occurring monoterpenoid alcohol that possesses a characteristic soft, sweet, and floral aroma with woody and violet nuances.[1][2] As a derivative of the oxidative cleavage of carotenoids, it is found in various natural sources, including grapes, raspberries, and raspberry brandy.[3][4][5] Its unique sensory profile and potential biological activities make it a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the investigation and utilization of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and product development.

PropertyValueReference
Molecular Formula C₁₃H₂₂O[1][2]
Molecular Weight 194.31 g/mol [2][4]
CAS Number 25312-34-9[2]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Floral (violet), woody, sweet, tropical, powdery[6]
Taste Profile (at 10 ppm) Woody, ionone-like, with a sweet perfume berry nuance[6][7]
Boiling Point 127 °C at 15 mmHg[6][8]
Flash Point 93.33 °C (200 °F)[1][6]
Specific Gravity 0.917 - 0.924 @ 25 °C[6]
Refractive Index 1.488 - 1.492 @ 20 °C[6]
Solubility Soluble in alcohol; insoluble in water[6]

Applications in Flavor and Fragrance

This compound is a versatile ingredient valued for its ability to impart a smooth and lasting floral-woody character to a wide range of products.

Flavor Applications

This compound is utilized as a flavoring agent in various food and beverage products, where it contributes a sweet, fruity, and floral profile.[8]

  • Beverages: Adds floral and fruity notes to non-alcoholic and alcoholic drinks.

  • Confectionery: Enhances berry and fruit flavors in chewing gum and candies.

  • Dairy Products: Used in frozen dairy to provide a subtle floral sweetness.

Fragrance Applications

In perfumery, this compound is prized for its elegant violet and vetiver notes, which provide a mellowing effect with woody, cedar-like undertones.[6][9] It is a stable heart note that blends well in various fragrance compositions.[9]

  • Fine Fragrances: A key component in floral-woody accords, particularly in violet and rose compositions.

  • Personal Care Products: Due to its stability in a broad pH range and resilience to heat, it is suitable for use in soaps, shampoos, detergents, and lotions.[1][9]

  • Home Fragrance: Used in candles and air fresheners to create a pleasant and lasting aroma.

Biological Activity and Drug Development Potential

Recent research has highlighted the potential biological activities of this compound, making it a subject of interest for drug development.

Antioxidant Properties

Some studies suggest that this compound possesses antioxidant capabilities, which may help protect cells from oxidative stress.[1]

Modulation of Cellular Signaling Pathways

This compound has been shown to influence cellular signaling pathways, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Experimental Protocols

Protocol 1: Sensory Evaluation of α-Ionol in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using a trained panel.

Objective: To determine the sensory profile and consumer acceptance of this compound in a beverage.

Materials:

  • This compound (≥90% purity)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass beakers and stirring rods

  • Graduated cylinders

  • Sensory evaluation booths with controlled lighting and ventilation

  • Standard sensory evaluation software

Procedure:

  • Sample Preparation:

    • Prepare a base sugar-acid solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).

    • Prepare a stock solution of this compound (e.g., 1% in ethanol).

    • Add the this compound stock solution to the base solution to achieve the desired concentrations for testing (e.g., 0.1, 0.5, and 1.0 ppm). Prepare a control sample without this compound.

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity and ability to describe aromas and flavors.

    • Train the panelists on the key sensory attributes of this compound (e.g., floral, woody, sweet, berry) using reference standards.

  • Evaluation Procedure:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample for aroma and flavor attributes using a structured scoresheet or software. A 15-point intensity scale can be used for each attribute.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to generate a sensory profile.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a method to assess the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Objective: To quantify the radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 50, 100, 500, 1000 µM).

    • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the this compound or ascorbic acid dilutions.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 3: Investigation of cAMP Signaling Pathway Modulation

This protocol outlines a cell-based assay to investigate the effect of this compound on intracellular cyclic AMP (cAMP) levels.

Objective: To determine if this compound modulates cAMP signaling in a cellular model.

Materials:

  • A suitable cell line known to express relevant G-protein coupled receptors (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 15-30 minutes).

    • Include a positive control group treated with a known modulator of cAMP (e.g., forskolin) and a vehicle control group.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the cAMP levels to the protein concentration of each sample.

    • Compare the cAMP levels in the this compound-treated groups to the control groups to determine if there is a significant effect.

Visualizations

Synthesis of α-Ionol

G Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation (with Acetone) alpha_Ionone α-Ionone Pseudoionone->alpha_Ionone Cyclization (Acid Catalyst) alpha_Ionol α-Ionol alpha_Ionone->alpha_Ionol Reduction

Caption: Synthetic pathway of α-Ionol from Citral.

Experimental Workflow for Sensory Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (α-Ionol in Beverage Base) SensoryTest Sensory Testing (Randomized, Coded Samples) SamplePrep->SensoryTest PanelistTraining Panelist Training (Attribute Recognition) PanelistTraining->SensoryTest DataCollection Data Collection (Scoresheet/Software) SensoryTest->DataCollection StatsAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatsAnalysis Result Sensory Profile & Acceptance StatsAnalysis->Result

Caption: Workflow for sensory analysis of α-Ionol.

cAMP Signaling Pathway Modulation

G alpha_Ionol α-Ionol GPCR GPCR alpha_Ionol->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates/Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Postulated modulation of the cAMP signaling pathway by α-Ionol.

References

Application Notes and Protocols for the Isolation of α-Ionol from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol, a naturally occurring C13-norisoprenoid, is a valuable fragrance and flavor compound found in various essential oils. Its characteristic woody, floral, and slightly fruity aroma makes it a sought-after ingredient in perfumery, cosmetics, and food industries. Furthermore, emerging research into the biological activities of norisoprenoids has spurred interest in isolating pure α-ionol for pharmacological studies. This document provides detailed protocols for the isolation of α-ionol from essential oils, with a primary focus on Osmanthus fragrans absolute, a rich source of this compound. The methodologies described herein are applicable to researchers in natural product chemistry, fragrance science, and drug discovery.

Data Presentation

The selection of an appropriate essential oil and isolation method is critical for obtaining high-purity α-ionol with a good yield. The following table summarizes the reported content of α-ionol in selected essential oils and typical purities achievable with different isolation techniques.

Essential Oil Sourceα-Ionol Content (% of Oil)Isolation MethodPurity of α-Ionol (%)Reference(s)
Osmanthus fragrans (Absolute)~6%Column Chromatography followed by Preparative HPLC>95[1]
Boronia megastigma (Absolute)Present, but β-ionone is dominantFractional Distillation & Column Chromatography60-80[2][3]
Costus Root (Saussurea costus)~1.67%Supercritical CO₂ Extraction & Chromatography>90

Experimental Protocols

The isolation of α-ionol from essential oils is a multi-step process that typically involves an initial extraction of the essential oil from the plant material, followed by one or more chromatographic or distillation steps to purify the target compound. Here, we present a comprehensive protocol starting from the solvent extraction of Osmanthus fragrans flowers to obtain the absolute, followed by purification of α-ionol using column chromatography and preparative HPLC.

Protocol 1: Preparation of Osmanthus fragrans Absolute

This protocol describes the initial extraction of the floral concrete and subsequent conversion to absolute, which serves as the starting material for α-ionol isolation.[1][2]

Materials and Equipment:

  • Fresh Osmanthus fragrans flowers

  • Hexane (B92381) (Food-grade)

  • Ethanol (B145695) (95%)

  • Rotary evaporator

  • Extraction vessel

  • Filtration apparatus

  • Low-temperature bath (-20°C)

Procedure:

  • Extraction of Concrete:

    • Immerse freshly harvested Osmanthus fragrans flowers in hexane in an extraction vessel.

    • Allow the mixture to stand for a sufficient period to allow for the dissolution of aromatic compounds.

    • Separate the hexane extract from the spent flowers.

    • Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the waxy "concrete."

  • Preparation of Absolute:

    • Wash the concrete multiple times with warm ethanol to dissolve the fragrant components, leaving behind the insoluble waxes.

    • Combine the ethanol washes and chill the solution to -20°C to precipitate any remaining waxes.

    • Filter the cold ethanolic solution to remove the precipitated waxes.

    • Evaporate the ethanol from the filtrate under reduced pressure to yield the Osmanthus fragrans absolute.

Protocol 2: Isolation of α-Ionol by Column Chromatography

This protocol describes the initial fractionation of the complex absolute to enrich the α-ionol fraction.

Materials and Equipment:

  • Osmanthus fragrans absolute

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve a known amount of Osmanthus fragrans absolute in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50% ethyl acetate in hexane).

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the compound with the same Rf value as an α-ionol standard.

  • Solvent Evaporation:

    • Combine the α-ionol-rich fractions and evaporate the solvent under reduced pressure to obtain an enriched α-ionol fraction.

Protocol 3: Purification of α-Ionol by Preparative HPLC

This protocol describes the final purification step to obtain high-purity α-ionol.

Materials and Equipment:

  • α-Ionol enriched fraction from column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical scale reverse-phase C18 column.

    • Use a mobile phase gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 20-30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Optimize the gradient to achieve good separation between α-ionol and other closely eluting compounds, such as β-ionol.

  • Scale-Up to Preparative HPLC:

    • Dissolve the α-ionol enriched fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative C18 column.

    • Run the preparative HPLC using the scaled-up gradient and flow rate from the analytical method.

    • Collect the fraction corresponding to the α-ionol peak based on the retention time established during method development.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction using a rotary evaporator to obtain pure α-ionol.

    • Confirm the purity of the isolated α-ionol using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental_Workflow Start Osmanthus fragrans Flowers Solvent_Extraction Solvent Extraction (Hexane) Start->Solvent_Extraction Concrete Osmanthus Concrete Solvent_Extraction->Concrete Ethanol_Wash Ethanol Wash & Chilling Concrete->Ethanol_Wash Absolute Osmanthus Absolute Ethanol_Wash->Absolute Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Absolute->Column_Chromatography Enriched_Fraction α-Ionol Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (C18, ACN/Water) Enriched_Fraction->Prep_HPLC Pure_Ionol Pure α-Ionol (>95%) Prep_HPLC->Pure_Ionol

Caption: Workflow for the isolation of α-Ionol from Osmanthus fragrans flowers.

Fractional_Distillation_Logic cluster_separation Separation based on Boiling Point Essential_Oil Essential Oil Mixture (α-Ionol, β-Ionol, etc.) Heating Heating under Vacuum Essential_Oil->Heating Vapor_Phase Vapor Phase Heating->Vapor_Phase Fractionating_Column Fractionating Column Condenser Condenser Fractionating_Column->Condenser Vapor_Phase->Fractionating_Column Fractions Collected Fractions Condenser->Fractions Low_BP Lower Boiling Point Fraction (Enriched in α-Ionol) Fractions->Low_BP High_BP Higher Boiling Point Fraction (Enriched in β-Ionol, etc.) Fractions->High_BP

Caption: Logical diagram of fractional distillation for separating ionol isomers.

References

Application Notes and Protocols: α-Ionol as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Ionol (α-Ionol) is a C13-norisoprenoid, a group of aromatic compounds found in various natural products, including fruits and flowers. Due to its distinct chemical structure and physical properties, α-Ionol is a valuable candidate for use as an analytical standard, particularly as an internal standard, in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its structural similarity to other flavor and fragrance compounds makes it ideal for correcting variations in sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.

This document provides detailed application notes and protocols for the use of α-Ionol as an analytical standard. It includes its physicochemical properties, protocols for its use in GC-MS and HPLC analysis, and representative data to guide researchers in method development and validation.

Physicochemical Properties of α-Ionol

A summary of the key physicochemical properties of α-Ionol is presented in Table 1. This information is crucial for its proper handling, storage, and use as an analytical standard.

PropertyValueReference
Chemical Name (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol[1]
CAS Number 25312-34-9[1]
Molecular Formula C₁₃H₂₂O[1]
Molecular Weight 194.31 g/mol
Appearance Clear to very pale yellow liquid[2]
Boiling Point 127 °C at 15 mmHg
Density 0.918 g/mL at 20 °C
Refractive Index n20/D 1.491
Purity (Typical) ≥90% (GC)
Solubility Soluble in alcohol; Insoluble in water[3]

Application: Quantification of α-Ionone in a Cosmetic Cream using α-Ionol as an Internal Standard

This section outlines a hypothetical application for the quantification of α-Ionone, a common fragrance ingredient in cosmetic products, using α-Ionol as an internal standard. The choice of α-Ionol is based on its structural similarity to α-Ionone, ensuring similar behavior during extraction and chromatographic analysis.

Experimental Workflow for Internal Standard Analysis

The general workflow for using an internal standard in a quantitative analysis is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Weigh Sample B Add Known Amount of α-Ionol (Internal Standard) A->B C Solvent Extraction B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Extract into GC-MS or HPLC E->F G Separate Analytes F->G H Detect & Record Signals G->H I Integrate Peak Areas (Analyte & Internal Standard) H->I J Calculate Peak Area Ratio I->J K Determine Analyte Concentration from Calibration Curve J->K

Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Experimental Protocols

Preparation of Standard Solutions

a. α-Ionol Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of α-Ionol (purity ≥90%) into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with methanol.

  • Store at 4°C in an amber vial.

b. α-Ionone Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of α-Ionone (analytical standard grade) into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with methanol.

  • Store at 4°C in an amber vial.

c. Calibration Standards:

  • Prepare a series of calibration standards by spiking a constant amount of the α-Ionol IS stock solution and varying amounts of the α-Ionone analyte stock solution into a suitable solvent (e.g., methanol).

  • A typical calibration series might range from 0.1 µg/mL to 10 µg/mL of α-Ionone, each containing 1 µg/mL of α-Ionol.

Sample Preparation
  • Accurately weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 100 µL of the 1 mg/mL α-Ionol IS stock solution.

  • Add 5 mL of dichloromethane (B109758) (DCM) for extraction.[4]

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the DCM supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 1 mL of methanol.[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for analysis.[4]

GC-MS Analysis Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[5][6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • α-Ionone (Analyte): m/z (e.g., 192, 177, 136)

      • α-Ionol (IS): m/z (e.g., 194, 179, 138)

HPLC Analysis Protocol (Alternative Method)
  • Instrumentation: High-Performance Liquid Chromatograph with a UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 228 nm or Mass Spectrometer with Electrospray Ionization (ESI).

Data Presentation and Quantification

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[8] This ratio is plotted against the concentration of the analyte to generate a calibration curve.

Logic of Internal Standard Quantification

quantification_logic A Response(Analyte) / Response(IS) = F * (Conc(Analyte) / Conc(IS)) B Calibration Curve: Plot [Response(Analyte) / Response(IS)] vs. [Conc(Analyte) / Conc(IS)] A->B C Calculate Response Factor (F) from the slope of the curve B->C E Calculate Unknown Concentration: Conc(Analyte) = [Response(Analyte) / Response(IS)] * [Conc(IS) / F] C->E D For Unknown Sample: Measure Response(Analyte) and Response(IS) D->E

Figure 2: Logical relationship for quantification using the internal standard method.
Representative Quantitative Data

The following tables present example data that would be obtained from a validated method.

Table 2: Calibration Curve Data for α-Ionone using α-Ionol as Internal Standard

α-Ionone Conc. (µg/mL)α-Ionol Conc. (µg/mL)α-Ionone Peak Areaα-Ionol Peak AreaPeak Area Ratio (Analyte/IS)
0.11.012,500124,5000.100
0.51.063,000125,0000.504
1.01.0126,000125,5001.004
2.51.0315,000124,0002.540
5.01.0635,000125,0005.080
10.01.01,270,000124,80010.176
Linearity (R²) 0.9995

Table 3: Method Validation Parameters (Representative)

ParameterResult
Linearity (R²) > 0.999
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Conclusion

This compound is a suitable and effective internal standard for the quantitative analysis of structurally related compounds, such as α-Ionone, in complex matrices. Its use in chromatographic methods like GC-MS and HPLC can significantly enhance the reliability and accuracy of results by compensating for variations during sample processing and instrumental analysis. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own analytical methods using α-Ionol as a standard.

References

Application Notes: Biocatalytic Production of α-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Ionol is a valuable fragrance and flavor compound with a characteristic woody and floral scent.[1] Traditionally obtained through chemical synthesis or extraction from natural sources, biocatalytic methods offer a green and sustainable alternative for its production. This document provides detailed protocols and application notes for the biocatalytic production of α-ionol through the whole-cell biotransformation of α-ionone, primarily focusing on the use of yeast as the biocatalyst. The reduction of the ketone group in α-ionone to a hydroxyl group to form α-ionol can be achieved with high stereoselectivity using microbial enzyme systems, particularly those found in yeasts like Saccharomyces cerevisiae and other non-conventional yeasts.

Principle of the Method

The biocatalytic conversion of α-ionone to α-ionol is a reduction reaction targeting the carbonyl group of the α,β-unsaturated ketone. This transformation is mediated by oxidoreductases, specifically alcohol dehydrogenases or ketone reductases, present in the microbial cells. These enzymes utilize cofactors, typically NADPH or NADH, as a source of reducing equivalents. In a whole-cell biocatalysis setup, the host organism's metabolism continuously regenerates these essential cofactors, making it a cost-effective and self-sustaining system. The general scheme of the reaction is depicted below:

Choice of Biocatalyst

Various microorganisms have been screened for the biotransformation of ionones. While fungi like Aspergillus niger and Streptomyces species tend to hydroxylate the cyclohexene (B86901) ring of α-ionone to produce compounds such as 3-hydroxy-α-ionone, yeasts are well-known for their ability to reduce carbonyl compounds.[2][3]

  • Saccharomyces cerevisiae (Baker's Yeast): This is a widely used and well-characterized yeast in industrial biotechnology. It possesses a range of alcohol dehydrogenases that can catalyze the reduction of ketones.[4] Its robustness, safety (GRAS status), and ease of cultivation make it an excellent starting point for developing a biocatalytic process for α-ionol production.

  • Non-Conventional Yeasts (NCYs): Several NCYs, including species from the genera Candida, Debaryomyces, Kluyveromyces, and Rhodotorula, have shown high efficiency in the bioreduction of α,β-unsaturated ketones.[5] These yeasts may offer advantages in terms of stereoselectivity and substrate tolerance.

  • Engineered Strains: For enhanced production, genetically engineered yeast strains can be employed. Overexpression of specific alcohol dehydrogenases with high activity towards α-ionone can significantly improve the yield and selectivity of the desired α-ionol enantiomer.

Key Experimental Parameters

The efficiency of the biocatalytic production of α-ionol is influenced by several factors that need to be optimized for maximum yield and purity:

  • Substrate Concentration: α-Ionone, like many organic substrates, can be toxic to microbial cells at high concentrations. It is crucial to determine the optimal substrate loading to maximize product formation without significant inhibition of the biocatalyst.

  • Cell Density: The concentration of the whole-cell biocatalyst (wet or dry cell weight) directly impacts the reaction rate. Higher cell densities generally lead to faster conversion.

  • pH and Temperature: Most yeast-based biotransformations are carried out at a pH between 6.0 and 8.0 and temperatures ranging from 25°C to 37°C. The optimal conditions will depend on the specific yeast strain used.

  • Co-substrate for Cofactor Regeneration: A readily metabolizable carbon source, such as glucose, is often added to the reaction mixture to ensure the continuous regeneration of NADH or NADPH.

  • Aeration and Agitation: Adequate mixing is necessary to ensure proper suspension of the cells and mass transfer of the substrate and product. The level of aeration can also influence the metabolic state of the cells and cofactor regeneration.

  • Reaction Time: The biotransformation should be monitored over time to determine the point of maximum product accumulation and to avoid potential product degradation or the formation of by-products.

Experimental Protocols

This section provides detailed protocols for the cultivation of yeast, the whole-cell biotransformation of α-ionone, and the subsequent extraction and analysis of α-ionol.

Protocol 1: Cultivation of Yeast Biocatalyst (Saccharomyces cerevisiae)

This protocol describes the preparation of a yeast culture for use as a whole-cell biocatalyst.

  • Media Preparation (YPD Medium):

    • Dissolve 10 g/L of yeast extract, 20 g/L of peptone, and 20 g/L of glucose in deionized water.

    • For solid media, add 20 g/L of agar (B569324).

    • Autoclave at 121°C for 20 minutes.

  • Inoculation and Pre-culture:

    • In a sterile laminar flow hood, inoculate 50 mL of sterile YPD medium in a 250 mL Erlenmeyer flask with a single colony of S. cerevisiae from a YPD agar plate.

    • Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

  • Main Culture:

    • Inoculate 1 L of sterile YPD medium in a 2 L baffled flask with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours, or until the desired cell density is reached (typically stationary phase).

  • Harvesting of Cells:

    • Transfer the culture to sterile centrifuge bottles.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Decant the supernatant and wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).

    • The resulting cell paste can be used immediately for biotransformation or stored at -20°C for later use.

Protocol 2: Whole-Cell Biotransformation of α-Ionone to α-Ionol

This protocol outlines the procedure for the reduction of α-ionone using the prepared yeast cells.

  • Reaction Setup:

    • In a sterile Erlenmeyer flask, prepare the reaction mixture consisting of:

      • 50 mM Phosphate Buffer (pH 7.0)

      • 2% (w/v) Glucose (as a co-substrate for cofactor regeneration)

      • 10-50 g/L wet weight of harvested S. cerevisiae cells.

    • Pre-incubate the mixture at 30°C with shaking at 150-200 rpm for 30 minutes to activate the cells.

  • Substrate Addition:

    • Prepare a stock solution of α-ionone in a water-miscible organic solvent like ethanol (B145695) or DMSO to aid its solubility.

    • Add the α-ionone stock solution to the reaction mixture to a final concentration of 1-5 g/L. The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid toxicity to the cells.

  • Incubation:

    • Incubate the reaction mixture at 30°C with shaking at 150-200 rpm.

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Reaction Termination and Sample Preparation for Analysis:

    • To stop the reaction, add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to the sample.

    • Vortex vigorously for 1-2 minutes to extract the products.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

    • Carefully collect the organic phase for analysis by GC-MS.

Protocol 3: Extraction and Purification of α-Ionol

This protocol describes a general procedure for the recovery of α-ionol from the biotransformation mixture.

  • Liquid-Liquid Extraction:

    • At the end of the reaction, add an equal volume of ethyl acetate to the entire reaction mixture.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer from the aqueous layer containing the cells using a separatory funnel.

    • Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • The crude extract can be further purified using silica (B1680970) gel column chromatography.

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

    • Load the concentrated crude extract onto the column.

    • Elute the column and collect fractions.

    • Analyze the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing pure α-ionol.

    • Combine the pure fractions and evaporate the solvent to obtain purified α-ionol.

Protocol 4: GC-MS Analysis of α-Ionol

This protocol provides general conditions for the gas chromatography-mass spectrometry (GC-MS) analysis of α-ionol.

  • Sample Preparation:

    • Dilute the organic extract from the biotransformation or the purified product in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 10 µg/mL.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or similar.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable polar column (e.g., DB-Wax) for better separation of isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with a suitable split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 2 minutes.

    • MS System: Agilent 5975C or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-600.

  • Data Analysis:

    • Identify α-ionone and α-ionone by comparing their mass spectra and retention times with authentic standards.

    • Quantify the compounds by creating a calibration curve with standard solutions of known concentrations.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the biocatalytic production of α-ionol.

Table 1: Optimization of Reaction Conditions for α-Ionol Production

RunBiocatalyst (Strain)Substrate Conc. (g/L)Cell Conc. (g/L wet wt.)Temperature (°C)pHReaction Time (h)α-Ionol Yield (%)
1S. cerevisiae XYZ1.020307.024
2S. cerevisiae XYZ2.020307.024
3S. cerevisiae XYZ1.040307.024
4S. cerevisiae XYZ1.020257.024
5S. cerevisiae XYZ1.020306.024
.....................

Table 2: Time Course of α-Ionol Production

Time (h)Substrate (α-Ionone) Conc. (g/L)Product (α-Ionol) Conc. (g/L)Conversion (%)
0
4
8
12
24
48

Visualizations

The following diagrams illustrate the key processes and pathways involved in the biocatalytic production of α-ionol.

Biocatalytic_Pathway cluster_cell Yeast Cell Glucose Glucose Metabolism Glycolysis & Pentose Phosphate Pathway Glucose->Metabolism NADPH NADPH Metabolism->NADPH Cofactor Regeneration NADP NADP+ NADP->Metabolism ADH Alcohol Dehydrogenase (ADH) / Ketoreductase NADPH->ADH Reducing Equivalents ADH->NADP alpha_Ionol_ext α-Ionol (Product) ADH->alpha_Ionol_ext Biotransformation alpha_Ionone_ext α-Ionone (Substrate) alpha_Ionone_ext->ADH Diffusion

Caption: Biocatalytic reduction of α-ionone to α-ionol in a yeast cell.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis & Purification Media_Prep YPD Media Preparation Inoculation Inoculation & Pre-culture (24h, 30°C) Media_Prep->Inoculation Main_Culture Main Culture Growth (48-72h, 30°C) Inoculation->Main_Culture Harvesting Cell Harvesting & Washing Main_Culture->Harvesting Reaction_Setup Reaction Setup (Buffer, Cells, Glucose) Harvesting->Reaction_Setup Substrate_Add α-Ionone Addition Reaction_Setup->Substrate_Add Incubation Incubation with Shaking (24-48h, 30°C) Substrate_Add->Incubation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Purification Column Chromatography (Optional) Extraction->Purification Purity Check Purification->GCMS Purity Check

Caption: Experimental workflow for α-ionol production.

References

Application Note: Enhanced Gas Chromatographic Analysis of α-Ionol through Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the derivatization of alpha-ionol, a terpenoid alcohol, to improve its analysis by gas chromatography (GC). Due to the presence of a polar hydroxyl group, underivatized α-ionol often exhibits poor chromatographic behavior, including peak tailing and reduced sensitivity.[1][2][3][4] This protocol outlines a silylation method, converting the alcohol into a more volatile and less polar trimethylsilyl (B98337) (TMS) ether, thereby enhancing peak symmetry, resolution, and detector response.[5][6][7][8][9][10] The provided methodologies are intended for researchers, scientists, and drug development professionals seeking to achieve accurate and reproducible quantitative analysis of α-ionol in various matrices.

Introduction

This compound is a naturally occurring C13-norisoprenoid found in various essential oils and fruits. Its analysis is crucial in flavor and fragrance research, as well as in studies of plant metabolism. However, direct GC analysis of α-ionol is challenging due to its hydroxyl functional group, which can lead to intermolecular hydrogen bonding.[10] This results in decreased volatility and undesirable interactions with the GC column's stationary phase, manifesting as broad, tailing peaks and potentially inaccurate quantification.[1][2][3]

Derivatization is a chemical modification technique used to convert analytes into a form more suitable for a given analytical method.[8] For compounds containing active hydrogens, such as alcohols, phenols, and amines, silylation is a widely employed and effective derivatization strategy for GC analysis.[5][9][11][12][13] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases the molecule's volatility and thermal stability while reducing its polarity.[5][6][9][11] The resulting TMS-ether of α-ionol is more amenable to GC analysis, leading to sharper, more symmetrical peaks and improved analytical performance.[5][10]

This application note provides a detailed protocol for the silylation of α-ionol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a common and highly effective silylating reagent mixture.[14][15]

Improved GC Performance via Derivatization

The derivatization of α-ionol to its TMS-ether derivative is expected to yield significant improvements in several key chromatographic parameters. The following table summarizes the anticipated enhancements based on established principles of GC analysis of derivatized polar compounds.

ParameterWithout DerivatizationWith Silylation DerivatizationRationale for Improvement
Peak Shape Tailing / AsymmetricalSymmetrical (Gaussian)Reduced interaction of the polar hydroxyl group with active sites on the column and liner.[1][2][3][4]
Volatility ModerateHighReplacement of the polar -OH group with a non-polar TMS group reduces intermolecular hydrogen bonding.[5][6][10][11]
Retention Time LongerShorterIncreased volatility leads to faster elution from the GC column under the same temperature program.
Detector Response (FID/MS) LowerHigherImproved peak shape leads to a higher peak intensity for the same concentration, enhancing sensitivity.
Resolution Potentially PoorImprovedSharper peaks allow for better separation from other components in the sample matrix.
Reproducibility VariableHighMinimized interactions with the analytical system lead to more consistent retention times and peak areas.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • Hexane (B92381) (or other suitable solvent for final dilution)

  • Autosampler vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Derivatization Protocol
  • Sample Preparation: Prepare a stock solution of α-ionol in a suitable solvent (e.g., pyridine or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In an autosampler vial, add 100 µL of the α-ionol stock solution.

  • Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess to ensure complete derivatization.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60-70°C for 30 minutes to facilitate the reaction.[14]

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the derivatized sample with hexane to the desired final concentration for GC analysis.

  • Analysis: Inject an appropriate volume of the final solution into the GC system.

Recommended GC Conditions
  • Instrument: Gas Chromatograph with FID or MS detector

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.

Note: These conditions are a starting point and may require optimization for specific instruments and applications.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: α-Ionol Sample stock Prepare α-Ionol Stock Solution start->stock aliquot Aliquot 100 µL into Vial stock->aliquot add_reagent Add 100 µL BSTFA + 1% TMCS aliquot->add_reagent vortex Vortex for 30s add_reagent->vortex heat Incubate at 60-70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool dilute Dilute with Hexane cool->dilute inject Inject into GC System dilute->inject end End inject->end Data Acquisition & Analysis

Caption: Experimental workflow for the silylation of α-ionol for GC analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products alpha_ionol α-Ionol (R-OH) tms_ether TMS-ether of α-Ionol (R-O-Si(CH3)3) More Volatile & Less Polar alpha_ionol->tms_ether Silylation Reaction (BSTFA + TMCS catalyst, 60-70°C) bstfa BSTFA (Silylating Agent) byproducts Reaction Byproducts

Caption: Chemical relationship of α-ionol derivatization.

Conclusion

The silylation of α-ionol with BSTFA is a straightforward and effective method to overcome the challenges associated with its direct GC analysis. This derivatization protocol significantly improves the volatility and thermal stability of the analyte, resulting in enhanced peak shape, sensitivity, and reproducibility. The methodologies and data presented in this application note provide a valuable resource for analysts in quality control, research, and development who require reliable and accurate quantification of α-ionol and other similar terpenoid alcohols. Adherence to these protocols will enable more robust and defensible analytical results.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of alpha-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Microextraction (SPME) for alpha-Ionol (B1630846) Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique that is exceptionally well-suited for the extraction and concentration of volatile and semi-volatile compounds, such as the terpene this compound, from a variety of sample matrices.[1][2][3] This method integrates sampling, extraction, and concentration into a single step, significantly reducing sample preparation time and the need for hazardous organic solvents.[2][4]

The core of the SPME technique is a fused silica (B1680970) fiber coated with a stationary phase.[1] This fiber is exposed to the sample, either by direct immersion into a liquid sample or by exposure to the headspace above a liquid or solid sample.[2][5] Analytes, like this compound, partition from the sample matrix into the fiber coating until equilibrium is reached.[1] Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption, where the trapped analytes are released and analyzed, typically by mass spectrometry (MS).[1][3]

Headspace SPME (HS-SPME) is often the preferred method for volatile compounds like this compound as it minimizes matrix effects and protects the fiber from non-volatile residues, thereby extending its lifespan.[1] The efficiency of the extraction process is influenced by several key parameters, including the choice of fiber coating, extraction time and temperature, sample agitation, and matrix modifications such as the addition of salt ("salting out") to increase the volatility of the analytes.[3]

This compound, a fragrant terpene found in various essential oils, fruits, and wines, is of interest for its aromatic properties and potential biological activities. Accurate and sensitive quantification of this compound is crucial in flavor and fragrance research, food quality control, and potentially in pharmacological studies.

Experimental Protocols

This section provides detailed protocols for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility and polarity coverage, which is suitable for terpenes like this compound.[6] A Polydimethylsiloxane (PDMS) fiber can also be effective for volatile compounds.

  • SPME Holder: Manual or autosampler-compatible holder.

  • Vials: 20 mL clear glass headspace vials with PTFE/silicone septa and magnetic screw caps.

  • Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

  • Reagents:

    • This compound standard (high purity)

    • Sodium chloride (NaCl), analytical grade

    • Methanol or Ethanol, HPLC grade (for standard preparation)

    • Ultrapure water

  • Internal Standard (Optional but Recommended): A deuterated analog of this compound or a compound with similar chemical properties and volatility that is not present in the sample (e.g., 4-methyl-1-pentanol (B72827) or a deuterated terpene).

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Wine, Fruit Juice)

This protocol is adapted from established methods for volatile compound analysis in beverages.[4][7]

1. Sample Preparation: a. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. b. Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace. c. If using an internal standard, spike the sample with a known concentration of the internal standard solution. d. Immediately seal the vial with the screw cap.

2. HS-SPME Extraction: a. Before the first use of the day, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes. b. Place the sealed vial in the heating agitator set to 40-60°C. The optimal temperature should be determined empirically but 50°C is a good starting point. c. Allow the sample to equilibrate at the set temperature for 15-20 minutes with continuous agitation (e.g., 250 rpm). d. After equilibration, expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30-50 minutes) while maintaining the temperature and agitation.

3. GC-MS Analysis: a. After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. b. Desorb the analytes from the fiber in the GC inlet, which is typically set at 250°C, for 3-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column. c. Program the GC oven temperature to achieve good separation of the volatile compounds. A typical program starts at 40°C, holds for 2-5 minutes, then ramps up to 220-250°C. d. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Protocol 2: Optimized HS-SPME-GC-MS for Volatile Compounds Including this compound in a Solid Matrix (e.g., Plant Material, Food)

This protocol is based on a validated method for the analysis of volatile compounds in Chinese Chive, where this compound was identified.[6]

1. Sample Preparation: a. Weigh 1.5 g of the homogenized solid sample into a 20 mL headspace vial. b. Add 0.75 g of Na2SO4 to the vial. c. Immediately seal the vial.

2. HS-SPME Extraction: a. Use an 85 μm CAR/PDMS fiber, conditioned prior to use.[6] b. Place the vial in a heating agitator set to 70°C and allow it to equilibrate for 15 minutes.[6] c. Expose the SPME fiber to the headspace for 50 minutes at 70°C with continuous agitation.[6]

3. GC-MS Analysis: a. Retract the fiber and transfer it to the GC injection port. b. Desorb for 5 minutes at the appropriate temperature for the fiber and GC column.[6] c. Utilize a suitable GC oven temperature program and MS parameters for the separation and detection of volatile compounds.

Data Presentation

Quantitative data for SPME methods are typically evaluated for linearity, sensitivity (limit of detection and quantification), precision, and accuracy (recovery). The following table summarizes typical validation parameters for the analysis of terpenes and other volatile compounds using HS-SPME-GC-MS, which can be expected for a validated this compound method.

ParameterTypical Value RangeReference
Linearity (R²) > 0.99[8][9]
Limit of Detection (LOD) 0.01 - 10 µg/L[9]
Limit of Quantification (LOQ) 0.05 - 30 µg/L[9]
Intra-day Precision (%RSD) < 10%[8]
Inter-day Precision (%RSD) < 15%[8]
Recovery (%) 85 - 115%[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_output Results Sample Sample (e.g., Wine) Vial Add to Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate and Agitate (e.g., 50°C, 15 min) Seal->Equilibrate Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data Quantification Quantification of This compound Data->Quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Signaling Pathway

Alpha-ionone, a structurally related compound to this compound, has been shown to activate the cyclic AMP (cAMP) signaling pathway. This pathway is a ubiquitous second messenger system involved in numerous cellular processes. The following diagram illustrates the cAMP signaling cascade and the potential point of interaction for a molecule like this compound.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Ligand This compound / alpha-Ionone GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates CREB_p Phosphorylated CREB CREB->CREB_p Gene Target Gene Transcription CREB_p->Gene Regulates Response e.g., Proliferation, Differentiation Gene->Response

Caption: The cAMP signaling pathway activated by this compound/ionone.

References

Troubleshooting & Optimization

Technical Support Center: α-Ionol Degradation Pathways Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of α-ionol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My α-ionol sample is degrading rapidly in an acidic solution. What are the likely degradation pathways?

Under acidic conditions, α-ionol, which contains a secondary alcohol and two double bonds, is susceptible to several degradation pathways. The primary mechanisms involve the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate. This intermediate can then undergo various reactions, including:

  • Dehydration: Elimination of a water molecule to form a more conjugated diene system.

  • Rearrangement: Carbocation rearrangements to form more stable carbocations, which can then lead to a variety of isomeric products.

  • Cyclization: Intramolecular reactions leading to the formation of new cyclic structures.

  • Isomerization: Shifting of the double bonds within the molecule.

If oxidizing agents are present, even in trace amounts, oxidative degradation can also occur.[1]

Q2: I am observing unexpected peaks in my HPLC/GC analysis of an acid-stressed α-ionol sample. How can I identify these new compounds?

The appearance of new peaks indicates the formation of degradation products. To identify these, a systematic approach is required:

  • Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. Fragmentation patterns can offer clues about their structure.[2]

  • NMR Spectroscopy: If a major degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.

  • Comparison with Related Compounds: The degradation of the structurally similar α-ionone under acidic and oxidative conditions is known to produce compounds like 3-oxo-α-ionone and 4,5-epoxy-α-ionone.[1] It is plausible that α-ionol could form analogous oxidation products, such as 3-oxo-α-ionol.

Q3: How can I minimize the degradation of α-ionol during my experiments?

To minimize degradation, consider the following:

  • pH Control: If possible, adjust the pH of your solution to be as close to neutral as your experimental conditions allow. Use appropriate buffer systems to maintain a stable pH.[3]

  • Temperature: Perform experiments at the lowest temperature feasible, as higher temperatures can accelerate degradation reactions.

  • Inert Atmosphere: To prevent oxidation, handle samples under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store samples in amber vials or protect them from light to prevent photolytic degradation.

  • Solvent Choice: Use high-purity solvents and deoxygenate them before use.

Q4: Are there any standard protocols for conducting forced degradation studies on α-ionol?

While there are no specific public protocols for α-ionol, forced degradation studies generally follow ICH guidelines.[4] A typical study would involve subjecting a solution of α-ionol to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify all potential degradation products.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid disappearance of the α-ionol peak in HPLC/GC. Acid-catalyzed degradation is occurring.- Neutralize the sample before analysis if possible. - Decrease the temperature of the experiment. - Shorten the exposure time to acidic conditions.
Appearance of multiple new, unresolved peaks. Formation of a complex mixture of isomers and degradation products.- Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve separation. - Use a higher resolution analytical technique like UPLC-MS.
A major new peak with a lower molecular weight than α-ionol is observed in MS. Dehydration of α-ionol.- Analyze the fragmentation pattern in MS/MS to confirm the loss of a water molecule. - Isolate the product and use NMR to confirm the structure of the resulting diene.
A new peak with a higher molecular weight than α-ionol is observed in MS. Possible oxidation (e.g., epoxidation or hydroxylation) or dimerization.- Check for the presence of oxidizing agents. - Use high-resolution mass spectrometry to determine the elemental composition of the new peak.

Quantitative Data Summary

Due to the lack of publicly available quantitative data on α-ionol degradation under acidic conditions, the following table is provided as a template for researchers to summarize their own experimental findings.

pH Temperature (°C) Time (hours) α-Ionol Remaining (%) Major Degradation Product(s) (%)
2.0251
2.0256
2.02524
4.0251
4.0256
4.02524
2.0501
2.0506
2.05024

Experimental Protocols

Protocol 1: Forced Degradation of α-Ionol under Acidic Conditions
  • Sample Preparation: Prepare a 1 mg/mL stock solution of α-ionol in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Stress:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40°C) in a water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis:

    • Analyze the neutralized samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) with UV and MS detection.[2]

    • Quantify the amount of α-ionol remaining and the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS
  • Sample Preparation: Prepare a stressed sample of α-ionol as described in Protocol 1, allowing for significant degradation (e.g., 20-30%).

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system.

    • Use a chromatographic method that provides good separation of the degradation products.

    • Acquire mass spectra for each peak in both positive and negative ion modes.

    • Perform MS/MS analysis on the major degradation product peaks to obtain fragmentation patterns for structural elucidation.[2]

Mandatory Visualization

Alpha-Ionol Acidic Degradation Pathways alpha_ionol α-Ionol protonated_alcohol Protonated Alcohol alpha_ionol->protonated_alcohol H+ oxidation_products Oxidation Products (e.g., 3-oxo-α-ionol) alpha_ionol->oxidation_products [O], H+ carbocation Carbocation Intermediate protonated_alcohol->carbocation - H2O dehydration_product Dehydration Products (Conjugated Dienes) carbocation->dehydration_product - H+ rearrangement_products Rearrangement Products (Isomers) carbocation->rearrangement_products cyclization_products Cyclization Products carbocation->cyclization_products

Caption: Proposed degradation pathways of α-ionol under acidic conditions.

Experimental Workflow for α-Ionol Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress_acid Acidic pH stressed_sample Stressed Sample stress_acid->stressed_sample stress_temp Elevated Temperature stress_temp->stressed_sample hplc HPLC-UV stability Stability Profile hplc->stability lcms LC-MS/MS nmr NMR (for isolated products) lcms->nmr pathway Degradation Pathway Elucidation lcms->pathway nmr->pathway start α-Ionol Sample start->stress_acid start->stress_temp stressed_sample->hplc stressed_sample->lcms

Caption: General workflow for investigating α-ionol degradation.

References

Preventing alpha-Ionol isomerization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-Ionol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of α-Ionol isomerization during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of α-Ionol isomerization during synthesis?

A1: The primary cause of α-Ionol isomerization to its more thermodynamically stable isomer, β-Ionol, is the presence of acidic conditions, especially at elevated temperatures. The isomerization involves the migration of a double bond in the cyclohexene (B86901) ring.

Q2: How can I minimize the formation of β-Ionol during the synthesis of α-Ionol?

A2: To minimize the formation of β-Ionol, it is crucial to control the reaction conditions in the two main stages of the synthesis: the cyclization of pseudoionone (B86502) to α-ionone and the subsequent reduction to α-Ionol. For the cyclization step, using a weak acid like phosphoric acid favors the formation of α-ionone.[1] During the reduction of α-ionone to α-Ionol, employing mild reducing agents and maintaining low temperatures and neutral or slightly basic pH is critical.

Q3: What is the recommended method for reducing α-ionone to α-Ionol while preventing isomerization?

A3: The recommended method is the reduction of α-ionone using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) at low temperatures (e.g., 0-5 °C).[2][3] This mild reducing agent selectively reduces the ketone group to an alcohol without affecting the double bonds and the mild conditions help prevent acid-catalyzed isomerization.[4][5]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a powerful reducing agent for ketones, it is highly reactive and can lead to undesired side reactions and potentially promote isomerization if the reaction is not carefully controlled. Sodium borohydride is generally preferred for this transformation due to its milder nature and higher selectivity.[5]

Q5: How does pH affect the stability of α-Ionol?

A5: α-Ionol is sensitive to acidic pH, which catalyzes its isomerization to β-Ionol. Maintaining a neutral or slightly basic pH during workup and storage is recommended to preserve the α-isomer. The stability of similar molecules is known to be influenced by pH.

Q6: What is the effect of temperature on the stability of α-Ionol?

A6: Elevated temperatures can provide the energy for the isomerization of α-Ionol to β-Ionol, especially in the presence of an acid catalyst.[1] Therefore, it is recommended to perform the synthesis and purification steps at low to moderate temperatures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of α-Ionol.

Problem Potential Cause Recommended Solution
High percentage of β-Ionol in the final product Acidic conditions during reduction or workup: Trace amounts of acid can catalyze the isomerization of α-Ionol to β-Ionol.- Ensure all glassware is clean and free of acidic residues.- Use a slight excess of a mild base (e.g., sodium bicarbonate) during the workup to neutralize any acid.- Maintain a neutral or slightly basic pH throughout the purification process.
High reaction temperature: Elevated temperatures can promote the isomerization to the more stable β-isomer.- Perform the reduction of α-ionone at a low temperature (e.g., 0-5 °C).- Avoid excessive heating during solvent removal or distillation. Use vacuum distillation at the lowest possible temperature.
Low yield of α-Ionol Incomplete reduction of α-ionone: The reducing agent may not have been sufficient or active enough.- Use a slight excess of sodium borohydride.- Ensure the sodium borohydride is fresh and has been stored properly.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of the starting material.
Side reactions: The presence of impurities or reactive functional groups can lead to the formation of byproducts.- Use highly pure α-ionone as the starting material.- Ensure the solvent is anhydrous if using a moisture-sensitive reagent.
Product loss during workup and purification: α-Ionol can be lost during extraction and purification steps.- Perform extractions with an appropriate solvent and repeat multiple times for complete recovery.- Use a gentle method for solvent removal, such as a rotary evaporator at low temperature and pressure.- Optimize chromatography conditions to minimize product loss on the column.
Presence of unreacted α-ionone Insufficient reducing agent: The molar ratio of the reducing agent to the substrate was too low.- Recalculate the required amount of reducing agent and consider adding a slight excess (e.g., 1.1-1.5 equivalents).
Deactivated reducing agent: The sodium borohydride may have degraded due to improper storage.- Use a fresh batch of sodium borohydride.
Short reaction time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress by TLC or GC and extend the reaction time if necessary.

Experimental Protocol: Reduction of α-Ionone to α-Ionol

This protocol describes a general method for the selective reduction of α-ionone to α-Ionol using sodium borohydride, designed to minimize isomerization.

Materials:

  • α-Ionone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-ionone in anhydrous methanol (approximately 10-20 mL of methanol per gram of α-ionone).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 molar equivalents) to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or GC until all the α-ionone has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0-5 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator at low temperature and pressure.

  • Extraction: To the remaining aqueous layer, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude α-Ionol.

  • Purification (Optional): The crude product can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Isomerization_Pathway alpha_ionol α-Ionol transition_state Carbocation Intermediate alpha_ionol->transition_state H⁺ (acid catalyst) Δ (heat) beta_ionol β-Ionol (more stable) transition_state->beta_ionol Deprotonation

Caption: Acid-catalyzed isomerization of α-Ionol to β-Ionol.

Experimental_Workflow cluster_synthesis α-Ionone Synthesis cluster_reduction Reduction cluster_purification Purification pseudoionone Pseudoionone cyclization Cyclization (Weak Acid, e.g., H₃PO₄) pseudoionone->cyclization alpha_ionone α-Ionone cyclization->alpha_ionone reduction Reduction (NaBH₄, MeOH, 0-5 °C) alpha_ionone->reduction alpha_ionol_crude Crude α-Ionol reduction->alpha_ionol_crude workup Aqueous Workup (Neutral/Slightly Basic pH) alpha_ionol_crude->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification alpha_ionol_pure Pure α-Ionol purification->alpha_ionol_pure

Caption: Recommended workflow for α-Ionol synthesis.

Troubleshooting_Guide start High β-Ionol content? check_pH Check pH of workup and purification steps start->check_pH Yes pure_product Pure α-Ionol start->pure_product No check_temp Review reaction temperature check_pH->check_temp Neutral/Basic neutralize Neutralize with mild base (e.g., NaHCO₃) check_pH->neutralize Acidic lower_temp Lower reduction temperature to 0-5 °C check_temp->lower_temp Too high check_temp->pure_product Optimal neutralize->pure_product lower_temp->pure_product

Caption: Troubleshooting decision tree for high β-Ionol content.

References

Improving yield of alpha-Ionol in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of α-Ionol during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α-Ionol? A1: α-Ionol can be synthesized through several routes. The most common laboratory approach is a multi-step chemical synthesis starting from precursors like citral (B94496) and acetone (B3395972).[1][2] This involves first forming pseudoionone (B86502) via an aldol (B89426) condensation, followed by an acid-catalyzed cyclization to create a mixture of ionones, primarily α- and β-ionone.[2] The α-ionone is then selectively reduced to α-Ionol. Other methods include the oxidative cleavage of carotenoids and biocatalysis using specific enzymes.[1]

Q2: What is the critical step for maximizing the final yield of α-Ionol? A2: The critical step is the acid-catalyzed cyclization of pseudoionone. The choice of acid, its concentration, reaction temperature, and solvent all significantly influence the ratio of α-ionone to the thermodynamically more stable β-ionone.[2] Maximizing the formation of α-ionone in this step is crucial for a high final yield of α-Ionol.

Q3: Can α-ionone isomerize to β-ionone during the synthesis? A3: Yes, α-ionone can rearrange to β-ionone in the presence of an acidic catalyst, especially at increased temperatures.[2] Strong acids like concentrated sulfuric acid tend to favor the formation of β-ionone, while weaker acids like phosphoric acid can be used to preferentially obtain α-ionone.[2]

Q4: What are the typical starting materials for the common chemical synthesis route? A4: The synthesis generally begins with citral and acetone.[2] These react in the presence of a base to form pseudoionone. The subsequent cyclization of pseudoionone yields the ionone (B8125255) precursors to α-Ionol.

Troubleshooting Guide

Issue 1: Low Yield of Pseudoionone in the Aldol Condensation Step

  • Q: My initial condensation of citral and acetone is resulting in a low yield of pseudoionone. What are the likely causes and solutions?

  • A: Low yields in this step are often due to suboptimal reaction conditions.

    • Catalyst: The condensation is base-catalyzed. Ensure the correct concentration and type of base are used. Sodium hydroxide (B78521) or sodium ethoxide are commonly employed.[2][3]

    • Temperature: The reaction temperature needs to be controlled. Running the reaction at around 40°C has been shown to be effective.[2] Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in a slow or incomplete reaction.

    • Reactant Ratio: An excess of acetone is typically used to drive the reaction towards the product.[2] Check the molar ratio of your reactants.

    • Reaction Time: Allow sufficient time for the reaction to complete. Monitoring the reaction's progress via techniques like GC can help determine the optimal reaction time.[4]

Issue 2: Poor Selectivity for α-Ionone in the Cyclization Step

  • Q: The cyclization of my pseudoionone is producing a high proportion of β-ionone, leaving very little α-ionone for the final reduction step. How can I improve the selectivity for the alpha isomer?

  • A: This is a common challenge. The key is to use reaction conditions that favor the kinetic product (α-ionone) over the thermodynamic product (β-ionone).

    • Acid Catalyst: This is the most critical factor. Using an 85% solution of phosphoric acid (H₃PO₄) at around 80°C preferentially yields α-ionone.[2] In contrast, strong acids like concentrated sulfuric acid will favor the formation of β-ionone.[2]

    • Temperature Control: Higher temperatures can promote the isomerization of α-ionone to β-ionone.[2] Maintain the recommended temperature for your chosen acid catalyst consistently.

    • Solvent Choice: The use of a hydrocarbon solvent, such as toluene (B28343), can be beneficial and improve yields during cyclization.[2]

Issue 3: Incomplete Reduction of α-Ionone to α-Ionol

  • Q: After the reduction step, I still have a significant amount of unreacted α-ionone in my product mixture. What can I do?

  • A: Incomplete reduction can be caused by several factors.

    • Reducing Agent: Ensure you are using a suitable reducing agent capable of selectively reducing the ketone to a secondary alcohol without affecting the double bonds. Common choices for this type of transformation include sodium borohydride (B1222165) (NaBH₄). Ensure the agent is fresh and has been stored correctly.

    • Stoichiometry: Check that you are using a sufficient molar equivalent of the reducing agent. It is common to use a slight excess to ensure the reaction goes to completion.

    • Reaction Conditions: The reduction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. Ensure proper mixing and reaction time.

Issue 4: Difficulty in Purifying the Final α-Ionol Product

  • Q: My final product is impure, containing isomers and leftover reagents. What is the best method for purification?

  • A: Purification is essential for obtaining high-purity α-Ionol.

    • Workup: First, ensure a proper aqueous workup is performed to neutralize any remaining acid or base and remove water-soluble impurities.

    • Distillation: For separating α-Ionol from isomers like β-Ionol or unreacted α-ionone, fractional distillation under reduced pressure is an effective technique due to their different boiling points.[4][5]

    • Chromatography: For very high purity, column chromatography using silica (B1680970) gel is a standard method for separating structurally similar isomers.[6]

Quantitative Data Summary

The selectivity of the pseudoionone cyclization step is paramount for achieving a high yield of α-Ionone, which is the direct precursor to α-Ionol. The table below summarizes how catalyst choice affects the product distribution.

Catalyst (Acid)Predominant Ionone IsomerTypical Yield CompositionReference
85% Phosphoric Acid (H₃PO₄)α-Ionone57.2% α-ionone, 16.1% β-ionone, 17.7% γ-ionone[2]
Dilute (5%) Sulfuric Acid (H₂SO₄)Mixture of α- and β-IononeMixture of α- and β-isomers[2]
Concentrated Sulfuric Acid (H₂SO₄)β-IononePrimarily β-ionone[2]

Experimental Protocols

Protocol 1: Synthesis of Pseudoionone [2]

  • Preparation: To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution.

  • Reaction: While stirring at room temperature, slowly add 500 g of citral to the mixture.

  • Heating: Heat the mixture using a water bath to 40°C and continue stirring for 1.5 hours.

  • Workup: After the reaction, neutralize the catalyst with a suitable acid (e.g., dilute HCl or acetic acid).

  • Extraction: Extract the product using an organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and then with a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude pseudoionone. The product can be further purified by vacuum distillation.

Protocol 2: Cyclization of Pseudoionone to α-Ionone [2]

  • Preparation: In a suitable reaction vessel, dissolve the pseudoionone obtained from Protocol 1 in a hydrocarbon solvent like toluene (e.g., a 1:7 molar ratio of pseudoionone to toluene).

  • Reaction: Add 0.2 moles of 85% phosphoric acid (H₃PO₄) per mole of pseudoionone.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature while stirring vigorously. Monitor the reaction progress using GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by washing with a saturated sodium bicarbonate solution, followed by water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. The resulting crude product, a mixture of ionones, can be purified by fractional vacuum distillation to isolate the α-ionone fraction.

Protocol 3: Reduction of α-Ionone to α-Ionol

  • Preparation: Dissolve the purified α-ionone in a suitable solvent such as methanol or ethanol in a flask. Cool the flask in an ice bath to 0°C.

  • Reaction: While stirring, slowly add sodium borohydride (NaBH₄) in small portions (typically 1.0-1.5 molar equivalents).

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence stops.

  • Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-Ionol. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of α-Ionol.

Synthesis_Workflow Citral Citral + Acetone Aldol Aldol Condensation Citral->Aldol Base Base Catalyst (e.g., NaOH) Base->Aldol Pseudoionone Pseudoionone Aldol->Pseudoionone Yield: 70-80% Cyclization Cyclization Pseudoionone->Cyclization Acid Acid Catalyst (H₃PO₄) Acid->Cyclization alpha_Ionone α-Ionone Cyclization->alpha_Ionone Favored by weak acid beta_Ionone β-Ionone (Side Product) Cyclization->beta_Ionone Favored by strong acid Reduction Reduction (e.g., NaBH₄) alpha_Ionone->Reduction alpha_Ionol α-Ionol (Final Product) Reduction->alpha_Ionol

Caption: Overall workflow for the chemical synthesis of α-Ionol from citral.

Troubleshooting_Diagram Problem Problem: Low Yield of α-Ionone (High β-Ionone) Cause1 Root Cause: Incorrect Acid Catalyst Problem->Cause1 Is the catalyst a strong acid? Cause2 Root Cause: High Reaction Temperature Problem->Cause2 Is the temperature > 80-90°C? Solution1 Solution: Use 85% Phosphoric Acid (H₃PO₄) Cause1->Solution1 Explanation1 Strong acids (e.g., H₂SO₄) a thermodynamically stable β-ionone. Cause1->Explanation1 Solution2 Solution: Maintain Temperature at ~80°C Cause2->Solution2 Explanation2 High temperatures promote isomerization of α-ionone to β-ionone. Cause2->Explanation2

Caption: Troubleshooting logic for poor selectivity in the α-Ionone cyclization step.

References

Alpha-Ionol Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of alpha-ionol (B1630846) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light. Oxidation is also a key degradation pathway. As a fragrance ingredient, its stability can be affected by the overall formulation and storage conditions.

Q2: How does pH affect the stability of this compound?

A2: While this compound is generally considered stable across a broad pH range, extreme pH values can promote degradation. For many organic compounds, alkaline conditions (pH > 7) can accelerate hydrolysis, a process where the molecule is broken down by reaction with water. It is recommended to maintain the pH of aqueous solutions of this compound within a neutral to slightly acidic range (pH 4-7) for optimal stability.

Q3: Is this compound susceptible to degradation at elevated temperatures?

A3: Yes, this compound, as a terpene alcohol, is susceptible to thermal degradation. Studies on other terpenes in aqueous environments have shown that stability decreases as temperature and exposure time increase. For instance, the thermal degradation of related terpene compounds has been observed to start at temperatures as low as 120°C, leading to oxidation and rearrangement products. It is advisable to store stock solutions and experimental samples at controlled room temperature or under refrigeration, avoiding prolonged exposure to high temperatures.

Q4: What is the role of light in the degradation of this compound?

A4: Exposure to ultraviolet (UV) and visible light can induce photodegradation of this compound. For structurally similar terpene alcohols like α-terpineol, degradation in the presence of light and an oxidizing agent has been shown to follow pseudo-first-order kinetics. To prevent photodegradation, it is crucial to store solutions in amber vials or other light-protecting containers and to minimize exposure to direct sunlight or intense artificial light during experiments.

Q5: What are the likely degradation products of this compound in an aqueous solution?

A5: Based on studies of related compounds like alpha-ionone (B122830) and other terpenes, the degradation of this compound in aqueous solutions likely proceeds via oxidation. Potential degradation products could include the corresponding ketone, alpha-ionone, as well as products of ring oxidation such as 3-oxo-α-ionone. Further oxidation could lead to the formation of smaller, more polar compounds. The specific degradation products will depend on the conditions, such as the presence of oxidizing agents, exposure to light, and temperature.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of this compound concentration in solution over a short period. High pH of the aqueous medium: Alkaline hydrolysis may be occurring.Measure the pH of your solution. If it is above 7, consider buffering the solution to a pH between 5.5 and 6.5.
Exposure to light: Photodegradation can occur rapidly, especially under UV or direct sunlight.Store all solutions in amber glass containers or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
Elevated storage temperature: Thermal degradation is accelerated at higher temperatures.Store stock and working solutions in a refrigerator or at a controlled room temperature (e.g., 20-25°C). Avoid leaving solutions on a benchtop exposed to heat sources.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). Degradation of this compound: The new peaks are likely degradation products.Characterize the degradation products using techniques like LC-MS or GC-MS to understand the degradation pathway. Review your experimental conditions (pH, light, temperature) to identify the cause of degradation and implement the corrective actions listed above.
Inconsistent results between experimental replicates. Variability in storage and handling: Inconsistent exposure to light, temperature, or air can lead to different rates of degradation.Standardize your experimental protocol for handling and storing this compound solutions. Ensure all replicates are treated identically.
Oxidation: Dissolved oxygen in the aqueous medium can contribute to oxidative degradation.For long-term stability studies, consider de-gassing the solvent before preparing the solution or purging the headspace of the container with an inert gas like nitrogen or argon.

Quantitative Data Summary

Compound pH 6 pH 7 pH 8 pH 9 Reference
Azinphos-methyl (Insecticide)10 days12 hours--
Captan (Fungicide)8 hours10 minutes--

Note: This data is for illustrative purposes only and does not represent the actual degradation rates of this compound. It serves to emphasize the significant impact that a change in pH can have on the stability of organic molecules in aqueous solutions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in Aqueous Solution

Objective: To evaluate the stability of this compound at elevated temperatures to predict its long-term stability.

Materials:

  • This compound (analytical standard)

  • Buffered aqueous solutions (e.g., phosphate (B84403) buffers) at pH 5, 7, and 9

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC)

  • Temperature-controlled ovens set to 40°C, 50°C, and 60°C

  • Refrigerator (for control samples)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., ethanol, methanol) due to its low water solubility. Prepare working solutions by spiking the stock solution into the pH 5, 7, and 9 buffered aqueous solutions to a final concentration within the analytical range of your instrument.

  • Sample Aliquoting: Aliquot the working solutions into amber HPLC vials. Prepare enough vials for each time point and temperature condition.

  • Storage: Place the vials in the temperature-controlled ovens. Store a set of control samples for each pH in a refrigerator (~4°C).

  • Time Points: Withdraw samples from each oven and the refrigerator at specified time points (e.g., 0, 24, 48, 72, 96 hours, and weekly thereafter).

  • Analysis: Analyze the samples immediately after withdrawal using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each condition. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Photostability Testing of this compound in Aqueous Solution

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

  • This compound solutions prepared as in Protocol 1 (at a selected pH, e.g., pH 7)

  • Clear and amber HPLC vials

  • Photostability chamber with controlled light exposure (UV and visible light)

  • Dark control chamber (e.g., a cabinet at the same temperature)

  • HPLC or GC system

Procedure:

  • Sample Preparation: Aliquot the prepared this compound solution into both clear and amber HPLC vials.

  • Exposure: Place the clear vials in the photostability chamber. Place the amber vials (as dark controls) in a chamber at the same temperature but protected from light.

  • Time Points: Expose the samples for defined periods (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw a clear and an amber vial and analyze them immediately to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound in the clear vials to that in the amber vials at each time point. A significant decrease in concentration in the clear vials compared to the dark controls indicates photodegradation.

Visualizations

Factors Affecting this compound Stability A This compound in Aqueous Solution B Degradation A->B C Increased Temperature C->B D Extreme pH (Acidic or Alkaline) D->B E Light Exposure (UV/Visible) E->B F Oxidizing Agents F->B Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_results Results A Prepare this compound Solutions in Buffered Media B Accelerated Temperature (e.g., 40°C, 50°C) A->B C Photostability Chamber (Light Exposure) A->C D Control Conditions (e.g., 4°C, Dark) A->D E Sample at Time Intervals B->E C->E D->E F Quantify this compound (HPLC/GC) E->F G Identify Degradants (LC-MS/GC-MS) F->G H Determine Degradation Kinetics (k, t½) F->H

Technical Support Center: Troubleshooting Poor Peak Shape of alpha-Ionol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of alpha-Ionol.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in HPLC analysis of this compound?

A1: Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from several factors. These include issues with the column, mobile phase, sample preparation, or the HPLC system itself. Specific causes can range from column overload and secondary interactions with the stationary phase to improper solvent composition and extra-column volume.

Q2: I am observing peak tailing for my this compound peak. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in reversed-phase chromatography. For a relatively non-polar compound like this compound, potential causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, causing tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to a tailed peak.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.

To address peak tailing, consider the following solutions:

  • Use a highly end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Reduce sample concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Flush the column: Use a strong solvent to wash the column and remove potential contaminants.

  • Optimize the mobile phase: A slight increase in the organic solvent percentage may improve peak symmetry.

Q3: My this compound peak is fronting. What could be the reason?

A3: Peak fronting is less common than tailing but can indicate specific problems:

  • Sample Overload (Concentration): A highly concentrated sample can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel unevenly, resulting in a fronting peak.

To resolve peak fronting:

  • Dilute the sample: Prepare a more dilute sample and inject it.

  • Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.

  • Check the column: If the problem persists, the column may be damaged and require replacement.

Q4: Does the pH of the mobile phase affect the peak shape of this compound?

A4: this compound has a predicted pKa of approximately 14.4, meaning its hydroxyl group is very weakly acidic and will be in a neutral form across the typical HPLC pH range (2-8). Therefore, adjusting the mobile phase pH is unlikely to significantly impact its retention time or peak shape. The primary interactions governing its separation are hydrophobic.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing of this compound start Observe Peak Tailing for this compound overload Is the sample concentration high? start->overload reduce_conc Dilute sample and reinject overload->reduce_conc Yes column_check Is an appropriate column being used? overload->column_check No end Symmetrical Peak Achieved reduce_conc->end end_capped Use a highly end-capped C18 column column_check->end_capped No mobile_phase Is the mobile phase composition optimal? column_check->mobile_phase Yes end_capped->end optimize_mp Slightly increase organic solvent percentage mobile_phase->optimize_mp No system_check Are there any system issues? mobile_phase->system_check Yes optimize_mp->end check_tubing Check for extra-column volume (long tubing) system_check->check_tubing Yes system_check->end No check_tubing->end

Caption: A flowchart to systematically troubleshoot peak tailing for this compound.

Potential Cause Recommended Action Expected Outcome
Column Overload Reduce the concentration of the this compound standard and sample by a factor of 5 or 10.The peak shape should become more symmetrical.
Secondary Silanol Interactions Use a column with high-purity silica (B1680970) and end-capping. If not available, consider adding a small amount of a competitive base like triethylamine (B128534) (0.1%) to the mobile phase (use with caution and check for compatibility).Peak tailing should be reduced as active sites on the stationary phase are masked.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) for an extended period.If contaminants are the cause, peak shape should improve after flushing.
Extra-column Volume Ensure connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.Sharper peaks with reduced tailing.
Guide 2: Addressing Peak Fronting

This guide outlines the common reasons for peak fronting and how to resolve them.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Workflow for Peak Fronting of this compound start Observe Peak Fronting for this compound solvent_mismatch Is the sample solvent stronger than the mobile phase? start->solvent_mismatch change_solvent Dissolve sample in initial mobile phase solvent_mismatch->change_solvent Yes conc_overload Is the sample highly concentrated? solvent_mismatch->conc_overload No end Symmetrical Peak Achieved change_solvent->end dilute_sample Dilute the sample and reinject conc_overload->dilute_sample Yes column_void Does the problem persist with different samples? conc_overload->column_void No dilute_sample->end replace_column Suspect a column void; replace the column column_void->replace_column Yes column_void->end No replace_column->end

Caption: A decision tree for troubleshooting peak fronting in this compound analysis.

Potential Cause Recommended Action Expected Outcome
Sample Solvent Strength Prepare the this compound sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition.The peak shape should become more symmetrical upon injection.
Concentration Overload Dilute the sample.A more symmetrical peak should be observed.
Column Void Reverse the column and flush with a solvent like isopropanol. If this doesn't resolve the issue, the column likely needs to be replaced.If the void is small and at the inlet, reversing and flushing might help. Otherwise, a new column will be necessary for good peak shape.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis
Detection Wavelength 210 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Note on Detection Wavelength: Terpenoids like this compound often lack strong chromophores, leading to weak UV absorbance. Detection at lower wavelengths, such as 200-220 nm, is common but may result in higher baseline noise. If sensitivity is an issue, consider using a mass spectrometer (MS) detector if available.

Optimizing temperature for alpha-Ionol thermal stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal stability studies on alpha-ionol (B1630846).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound to ensure its stability?

A1: For long-term stability, it is recommended to store this compound in a cool, dark place. The ambient temperature should be kept below 20°C to slow down degradation.[1] For optimal preservation, especially for analytical standards, refrigeration under an inert atmosphere is advised.[2][3]

Q2: What are the primary factors that can influence the thermal stability of this compound?

A2: The stability of this compound, like many organic molecules, is primarily influenced by temperature, light exposure, and the presence of oxygen.[1][4] Higher temperatures accelerate degradation reactions, while UV and visible light can cause photodegradation.[4] Oxygen promotes oxidation, which can lead to the formation of various degradation products.[4]

Q3: What are the expected degradation products of this compound under thermal stress in an oxidative environment?

A3: Under oxidative and acidic conditions, as found in some specific matrices like propellants, degradation products of the related compound α-ionone have been identified as 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone.[5] For simple thermal stress in the presence of air, one might expect oxidation of the alcohol group to a ketone (forming alpha-ionone) and subsequent epoxidation or other oxidative modifications of the cyclohexene (B86901) ring and the butene chain.

Q4: At what temperature does this compound start to degrade?

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks

  • Question: My GC-MS analysis shows poor separation between the parent this compound peak and its potential isomers or degradation products. How can I improve this?

  • Answer:

    • Optimize the Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5°C/min). This can enhance the separation of compounds with similar boiling points.

    • Select an Appropriate GC Column: If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), consider switching to a mid-polar or polar stationary phase (e.g., a wax-type column). This change in polarity can alter the elution order and resolve co-eluting compounds.

    • Increase Column Length or Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.

Issue 2: Analyte Degradation in the GC Inlet

  • Question: I suspect that my this compound sample is degrading in the GC inlet, leading to inaccurate quantification and the appearance of artifact peaks. What should I do?

  • Answer:

    • Use a Deactivated Inlet Liner: Employ a high-quality deactivated inlet liner to minimize active sites that can catalyze the degradation of thermally labile compounds like this compound.

    • Lower the Inlet Temperature: While ensuring the complete volatilization of your sample, try reducing the inlet temperature in increments of 10-20°C to find the lowest possible temperature that prevents degradation without compromising peak shape.

    • Regularly Replace Septa and Liners: Contaminated septa and liners can introduce non-volatile residues that promote analyte degradation. Ensure a regular maintenance schedule for these components.

Issue 3: Unexpected Peaks in the Chromatogram of a Stressed Sample

  • Question: After thermal stressing, I see several new peaks in my chromatogram that I cannot identify. How can I approach their identification?

  • Answer:

    • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley). This is the first and most direct step in tentative identification.

    • Analyze Fragmentation Patterns: Manually interpret the mass spectra of the unknown peaks. For example, the presence of a prominent ion at m/z 43 could suggest an acetyl group, which might be formed from the oxidation of the alcohol moiety of this compound.

    • Consider Plausible Degradation Pathways: Based on the structure of this compound, hypothesize potential degradation products (e.g., oxidation, dehydration, isomerization products) and see if their expected mass spectra match the observed data.

Experimental Protocols and Data

Protocol: Thermal Stability Study of α-Ionol via GC-MS

This protocol outlines a forced degradation study to assess the thermal stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol (B129727) or ethanol.
  • For each time point and temperature, aliquot a portion of the stock solution into amber glass vials with screw caps.

2. Stress Conditions:

  • Place the vials in calibrated ovens set to the desired temperatures (e.g., 40°C, 60°C, 80°C, and 100°C).
  • Include a control sample stored at a recommended stable condition (e.g., 4°C, protected from light).
  • Pull samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Column: A mid-polarity column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation.
  • Inlet: 250°C, Splitless mode.
  • Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Parameters:
  • Transfer Line: 230°C.
  • Ion Source: 230°C.
  • Scan Range: m/z 40-350.
  • Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Calculate the percentage of remaining this compound at each time point and temperature relative to the control sample at time zero.
  • Tentatively identify major degradation products by comparing their mass spectra with a library (e.g., NIST).

Quantitative Data Summary

The following table presents plausible, representative data from a thermal stability study of this compound conducted as per the protocol above.

Temperature (°C)Time (hours)α-Ionol Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
40 0100.00.00.0
2499.8< 0.1< 0.1
4899.50.1< 0.1
7299.20.20.1
16898.10.50.2
60 0100.00.00.0
2498.50.40.1
4897.10.80.3
7295.81.20.5
16891.03.51.1
80 0100.00.00.0
2492.32.50.8
4885.15.21.5
7278.48.12.3
16860.515.74.6
100 0100.00.00.0
2475.69.83.1
4857.218.36.5
7241.925.49.2
16815.338.914.8

Note: This data is representative and for illustrative purposes only.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress Application cluster_analysis Analysis prep1 Prepare 1000 µg/mL α-Ionol Stock Solution prep2 Aliquot into Amber Vials prep1->prep2 stress1 Place Vials in Ovens (40, 60, 80, 100°C) prep2->stress1 stress2 Store Control at 4°C prep2->stress2 stress3 Sample at 0, 24, 48, 72, 168 hours stress1->stress3 stress2->stress3 analysis1 GC-MS Analysis stress3->analysis1 analysis2 Data Processing: - Quantify α-Ionol - Identify Degradants analysis1->analysis2

Caption: Workflow for the thermal stability study of this compound.

Hypothetical Thermal Degradation Pathway

Degradation_Pathway A α-Ionol B α-Ionone A->B Oxidation [O2, Heat] D Dehydration Product (Retro-ionone type) A->D Dehydration [Heat, -H2O] C Epoxy-α-ionone B->C Epoxidation [O2, Heat]

Caption: Hypothetical thermal degradation pathways for this compound.

References

Alpha-Ionol Co-elution in Gas Chromatography: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with alpha-ionol (B1630846) co-elution in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

This compound frequently co-elutes with its structural isomers, most notably beta-ionone. Additionally, in complex matrices such as essential oils or fragrance formulations, it can co-elute with other terpenoids of similar polarity and boiling point, such as linalool (B1675412) and its isomers.[1] The separation of alpha-ionone's own enantiomers, (R)- and (S)-α-ionone, also presents a significant challenge that requires specialized chiral columns.[2][3][4][5]

Q2: Why is this compound co-elution a critical issue in research and development?

Co-elution, where two or more compounds exit the GC column at the same time, results in a single, overlapping chromatographic peak.[6] This prevents accurate quantification and identification of the individual analytes. In regulated industries like pharmaceuticals and consumer products, failing to separate this compound from an impurity or another active component can lead to incorrect product formulation, failure to meet regulatory standards, and inaccurate assessment of product authenticity or stability.[5]

Q3: What are the primary causes of co-elution problems with this compound?

The root causes of co-elution are generally insufficient chromatographic resolution, which can be broken down into three main factors:

  • Inadequate Stationary Phase Selectivity: The most common cause is using a GC column with a stationary phase that does not have different affinities for this compound and the co-eluting compound(s). For structurally similar isomers, standard non-polar or mid-polar columns may not provide separation.[7]

  • Suboptimal Oven Temperature Program: An improperly designed temperature program, such as a ramp rate that is too fast or an unsuitable initial temperature, will not allow enough time for the compounds to separate effectively as they travel through the column.[8]

  • Poor Column Efficiency: Factors like a non-optimal carrier gas flow rate, column contamination, or an overly large injection volume can lead to peak broadening, which reduces the separation between closely eluting peaks.

Troubleshooting Guide

Initial Assessment and Troubleshooting Workflow

When encountering a suspected co-elution, a systematic approach is crucial. The first step is to carefully examine the peak shape for signs of asymmetry, such as shoulders or tailing, which can indicate hidden peaks. If available, using a mass spectrometry (MS) detector to check for differing mass spectra across the peak is a definitive way to confirm co-elution.[6]

The following workflow provides a logical sequence for troubleshooting the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Solutions cluster_3 Phase 4: Resolution Achieved A Suspected this compound Co-elution (Asymmetric Peak or MS Data) B Confirm Co-elution: - Review Peak Shape - Analyze Mass Spectra Across Peak A->B C Modify Temperature Program (e.g., decrease initial temp, slower ramp rate) B->C First Step H Employ MS Deconvolution Software B->H If MS is used D Optimize Carrier Gas Flow Rate (Adjust to optimal linear velocity) C->D If unresolved E Change Stationary Phase (e.g., increase polarity, use chiral column) D->E If unresolved G Utilize GCxGC (Comprehensive 2D-GC) for Maximum Peak Capacity E->G For highly complex matrices I Baseline Separation E->I If resolved G->I H->I

Caption: A systematic workflow for diagnosing and resolving this compound co-elution.

Detailed Troubleshooting Steps

1. Optimize the GC Oven Temperature Program

Adjusting the temperature program is often the simplest and fastest way to improve resolution.

  • Lower the Initial Temperature: Start the oven program at a lower temperature (e.g., 40-50°C). This can improve the separation of early-eluting, volatile compounds.[8]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min instead of 10-20°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance the resolution of closely eluting peaks.[8]

  • Introduce a Mid-Ramp Hold: If the co-eluting pair appears in the middle of the chromatogram, adding a brief isothermal hold (holding the temperature constant) just before their elution can sometimes improve separation.

2. Select an Appropriate GC Column

If temperature optimization is insufficient, the column's stationary phase is the next critical parameter to address. The goal is to choose a phase that maximizes the chemical interaction differences between this compound and its co-eluent.

  • Increase Polarity: For separating this compound from less polar compounds, switching from a non-polar (e.g., DB-5ms) to a more polar stationary phase, such as a WAX or a high-phenyl content column (e.g., BPX50), can introduce different retention mechanisms and improve separation.[7]

  • Use a Chiral Stationary Phase: When dealing with the co-elution of enantiomers ((R)- vs. (S)-α-ionone) or other stereoisomers, a chiral column is mandatory. Columns containing cyclodextrin (B1172386) derivatives are specifically designed for this purpose and are highly effective for separating ionone (B8125255) enantiomers.[2][3][4]

Data Presentation: Comparison of GC Column Performance

The following table summarizes the typical performance of different stationary phases for resolving isomeric compounds like this compound. Note: Values are illustrative and actual performance depends on the specific analytes and conditions.

Stationary Phase TypePolarityTypical ApplicationExpected Resolution (Rs) for Isomers
5% Phenyl Polysiloxane (e.g., DB-5, RTX-5ms)Non-polarGeneral screening, complex mixturesPoor to moderate (< 1.5)
Polyethylene Glycol (PEG) (e.g., DB-WAX)PolarSeparation of polar analytes (alcohols, ketones)Moderate to good (> 1.5)
Derivatized Cyclodextrin (e.g., Rt-βDEXsm)ChiralEnantiomeric separationsExcellent (> 2.0 for specific enantiomers)

3. Advanced Analytical Techniques

For extremely complex samples or persistent co-elution, more advanced techniques may be required.

  • Mass Spectrometric (MS) Deconvolution: If you are using a GC-MS system, it is possible to quantify co-eluting peaks if they have unique mass fragments. By extracting the ion chromatograms for specific m/z values unique to each compound, you can obtain separate peaks for quantification.[6]

  • Multidimensional Gas Chromatography (MDGC or GCxGC): This powerful technique uses two columns of different selectivity connected by a modulator. It provides a massive increase in separation power and is capable of resolving components in the most complex mixtures.[5]

Experimental Protocols

Protocol: GC-MS Method for Resolving alpha-Ionone (B122830) and beta-Ionone

This protocol is designed to provide baseline separation between the structural isomers alpha-ionone and beta-ionone.

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Column: DB-WAX or similar polar stationary phase (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector:

    • Mode: Split (50:1 ratio)

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase at 10°C/min to 170°C.

    • Ramp 2: Increase at 5°C/min to 220°C.[9]

    • Final Hold: Hold at 220°C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 230°C

    • Ion Source Temperature: 200°C

    • Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for target ions.

Logical Relationships

The interplay between different GC parameters ultimately determines the quality of the separation. The diagram below illustrates how adjustable parameters influence key chromatographic principles to achieve resolution.

Parameter_Relationships cluster_0 Adjustable Parameters cluster_1 Chromatographic Factors cluster_2 Final Outcome Temp Temperature Program Retention Retention (k) Temp->Retention Flow Carrier Gas Flow Efficiency Efficiency (N) Flow->Efficiency Column Stationary Phase Selectivity Selectivity (α) Column->Selectivity Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between key GC parameters and chromatographic resolution.

References

Technical Support Center: Alpha-Ionol Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of alpha-ionol (B1630846) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In the context of chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analytical signal of this compound due to the presence of these other components.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis by leading to underestimation or overestimation of the true concentration of this compound.[2]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix effects depend on the sample type. In food and beverage samples like wine, non-volatile components such as sugars, ethanol, organic acids, and phenolic compounds can significantly influence the release of volatile compounds like this compound into the headspace for GC analysis.[3] In cosmetic or biological samples, fats, proteins, emulsifiers, and other formulation ingredients can interfere with the analysis.[4] These co-extracted matrix components can compete with this compound for ionization in the mass spectrometer's source or alter the physical properties of the sample during injection and vaporization.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence and magnitude of matrix effects can be assessed using a post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent standard to the response of this compound spiked into a blank sample matrix that has undergone the entire extraction procedure. A significant difference between the two signals indicates the presence of matrix effects.[6] The matrix effect percentage can be calculated to quantify this difference.[7]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are several strategies that can be employed:

  • Optimized Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by adjusting the GC or LC method can reduce interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.

  • Use of Internal Standards: The most robust method for correcting for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound. Since the SIL internal standard has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction.[8]

Troubleshooting Guide

Issue 1: Poor or inconsistent recovery of this compound.

  • Potential Cause: Inefficient extraction from the sample matrix.

  • Solution:

    • Optimize Extraction Solvent (LLE): Experiment with different organic solvents of varying polarity. For a moderately polar compound like this compound, a solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate (B1210297) may be effective.

    • Select Appropriate Sorbent (SPE): For SPE, choose a sorbent that provides good retention for this compound while allowing interfering compounds to be washed away. A C18 or a polymeric sorbent could be a good starting point.

    • Adjust Sample pH: The pH of the sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH to optimize its partitioning into the extraction solvent.

Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting).

  • Potential Cause (GC Analysis): Active sites in the GC inlet liner or column interacting with this compound. Matrix components can also build up and affect peak shape.

  • Solution:

    • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner to minimize interactions with the analyte.

    • Matrix-Induced Enhancement: In some cases, co-injected matrix components can "protect" the analyte by blocking active sites, leading to improved peak shape and a higher response (signal enhancement). Using matrix-matched standards can help to account for this effect.

    • Regular Maintenance: Regularly replace the inlet liner and trim the front of the analytical column to prevent the buildup of non-volatile matrix components.

Issue 3: Significant signal suppression or enhancement observed.

  • Potential Cause: Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., a multi-step SPE cleanup) to remove a greater portion of the matrix.

    • Modify Chromatographic Method: Adjust the temperature program (for GC) or gradient (for LC) to improve the separation of this compound from interfering peaks.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal variability caused by matrix effects.

Quantitative Data Summary

The following tables provide an overview of typical recovery rates and the potential magnitude of matrix effects in the analysis of compounds similar to this compound.

Table 1: Typical Analyte Recovery from Complex Matrices

AnalyteMatrixExtraction MethodRecovery (%)
α-TerpineolCarbonated BeverageLiquid-Liquid Extraction (n-hexane)81.0
TerpenesHempMicroextraction84 - 105
TerpenesCannabisMicroextraction99 - 126

Data for α-terpineol, a structural isomer of α-ionol, is provided as a representative example. Actual recovery for this compound may vary depending on the specific matrix and experimental conditions.

Table 2: Illustrative Examples of Matrix Effects in GC-MS Analysis

Analyte ClassMatrixMatrix Effect (%)Observation
Fragrance Compound (Cinnamic Alcohol)Cosmetics+162.5Significant Signal Enhancement
Various PesticidesApples/Grapes> +70Strong Signal Enhancement
Various PesticidesSpelt Kernels/Sunflower Seeds< -65Strong Signal Suppression
Various Volatile CompoundsWine> ±20 for 34% of compoundsVariable Suppression & Enhancement

Disclaimer: This table provides examples of matrix effects observed for other analytes in various complex matrices to illustrate the potential range of effects. Specific quantitative data for this compound was not available in the surveyed literature. The actual matrix effect for this compound will be dependent on the specific matrix, analyte concentration, and analytical method used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Beverage Sample

  • Sample Preparation: Degas carbonated beverage samples by sonication for 15 minutes. For non-carbonated beverages, proceed to the next step.

  • Internal Standard Spiking: To 10 mL of the beverage sample in a screw-cap centrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Extraction: Add 5 mL of n-hexane (or another suitable organic solvent).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete separation of the layers.

  • Collection: Carefully transfer the upper organic layer (containing the extracted this compound) to a clean vial using a Pasteur pipette.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Beverage Sample

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: To 20 mL of the beverage sample, add the internal standard. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or by passing air through it for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetone).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleReceipt Sample Receipt & Logging SamplePretreatment Sample Pre-treatment (e.g., Degassing, Homogenization) SampleReceipt->SamplePretreatment InternalStandard Internal Standard Spiking SamplePretreatment->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis PeakIntegration Peak Integration & Identification GCMS_Analysis->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReview Data Review & Reporting Quantification->DataReview Troubleshooting_Matrix_Effects Problem Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effects (Post-Extraction Spike) Problem->AssessME ME_Present Matrix Effects Confirmed? AssessME->ME_Present OptimizeSP Optimize Sample Preparation (LLE, SPE, Cleanup) ME_Present->OptimizeSP Yes NoME No Significant Matrix Effects ME_Present->NoME No OptimizeChroma Optimize Chromatography (Improve Separation) OptimizeSP->OptimizeChroma UseIS Implement Stable Isotope-Labeled Internal Standard OptimizeChroma->UseIS Revalidate Re-validate Method UseIS->Revalidate InvestigateOther Investigate Other Error Sources NoME->InvestigateOther

References

Technical Support Center: α-Ionol Storage and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage conditions for alpha-Ionol (α-Ionol) to prevent degradation, along with troubleshooting advice for potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for α-Ionol?

A1: To ensure the stability and longevity of α-Ionol, it should be stored in a cool, dry, and well-ventilated place.[1][2][3] Key recommendations include keeping containers tightly closed and protected from light.[4][5] For long-term storage, refrigeration under an inert atmosphere is also recommended.[6][7]

Q2: How do environmental factors like light, air, and temperature affect α-Ionol's stability?

A2: Exposure to environmental factors can significantly accelerate the degradation of α-Ionol.

  • Light: α-Ionol is light-sensitive, and exposure can lead to photodegradation.[4][8]

  • Air (Oxygen): The presence of oxygen can lead to oxidation, which is a primary degradation pathway.[8][9] Storing under an inert gas like nitrogen or argon is advisable.[2][4]

  • Temperature: Elevated temperatures and extreme temperature fluctuations should be avoided as they can accelerate chemical degradation.[1][8] It is recommended to keep the ambient temperature below 20°C.[9]

Q3: What are the visible signs of α-Ionol degradation?

A3: At room temperature, pure α-Ionol appears as a clear to very pale yellow liquid.[9] Signs of degradation may include a change in color (e.g., darkening or significant yellowing), the development of an off-odor, or changes in viscosity. If you observe any of these changes, the integrity of the compound may be compromised.

Q4: What type of containers should be used for storing α-Ionol?

A4: It is best to store α-Ionol in its original, tightly sealed container.[5] If transferring to a different container, glass bottles with polycone caps (B75204) are a suitable choice for working dilutions.[9] Ensure containers are kept upright to prevent leakage.[10]

Q5: What is the expected shelf life of α-Ionol?

A5: In its original sealed container, α-Ionol can maintain its characteristics for approximately two years.[9] Once the container is opened, it is recommended to use the contents within 18 months to ensure optimal freshness and potency.[9]

Q6: Are there any materials or chemicals that are incompatible with α-Ionol?

A6: Yes, α-Ionol should be stored away from strong oxidizing agents, as they can react and cause degradation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected experimental results (e.g., loss of activity, new peaks in chromatography) α-Ionol degradation1. Review your storage conditions against the recommendations. 2. Check for any visible signs of degradation (color change, odor). 3. Perform an analytical check (e.g., HPLC, GC-MS) to assess purity and compare it to a reference standard if available.
Change in physical appearance (e.g., color has darkened) Exposure to light, air, or high temperatures1. Immediately transfer the product to a dark, cool, and inert-gas-flushed container if possible. 2. Evaluate if the material is still suitable for your application; for sensitive experiments, it is advisable to use a fresh, uncompromised lot.
Precipitate formation Contamination or temperature fluctuations1. Ensure the storage area is clean and free from potential contaminants. 2. Avoid repeated freeze-thaw cycles. 3. If the precipitate does not redissolve upon gentle warming and agitation, it is likely a sign of significant degradation or contamination, and the product should be discarded.

Quantitative Data on Storage and Stability

The following table summarizes the key parameters for storing α-Ionol to prevent degradation.

Parameter Recommended Condition Source(s)
Storage Temperature Room temperature; below 20°C is ideal. For long-term storage, refrigeration is recommended.[1][6][7][9]
Atmosphere Store under an inert gas (e.g., nitrogen, argon) to prevent oxidation.[2][4]
Light Exposure Protect from light; store in an opaque or amber container.[4][5][10]
Container Tightly closed, preferably original container. Glass bottles with polycone caps for dilutions.[1][2][5][9]
Shelf Life (Unopened) Approximately 2 years.[9]
Shelf Life (Opened) Recommended use within 18 months.[9]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocols

Protocol: Stability Assessment of α-Ionol using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of α-Ionol by detecting the parent compound and any potential degradation products.

1. Objective: To quantify the purity of an α-Ionol sample and identify the presence of degradation products.

2. Materials:

  • α-Ionol sample (and a reference standard, if available)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of the α-Ionol sample in acetonitrile (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution (e.g., 100 µg/mL) by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Approximately 220 nm (ionones typically absorb in this region).

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared α-Ionol sample.

    • Run the chromatogram and record the data.

  • Data Analysis:

    • Identify the peak corresponding to α-Ionol based on its retention time (compare with a reference standard if possible).

    • Calculate the area of the α-Ionol peak and any other peaks present in the chromatogram.

    • Determine the purity of the sample by calculating the peak area percentage of α-Ionol relative to the total peak area.

    • The presence of new peaks, especially those with earlier or later retention times, may indicate the formation of degradation products.

Visualizations

Degradation_Factors Factors Leading to α-Ionol Degradation storage Improper Storage Conditions light Exposure to Light (UV/Visible) storage->light air Exposure to Air (Oxygen) storage->air temp High Temperature / Fluctuations storage->temp contaminants Incompatible Materials (e.g., Strong Oxidizing Agents) storage->contaminants degradation α-Ionol Degradation light->degradation air->degradation temp->degradation contaminants->degradation products Formation of Degradation Products (e.g., 3-oxo-α-ionone, 4,5-epoxy-α-ionone) degradation->products loss Loss of Potency & Purity degradation->loss Troubleshooting_Workflow Troubleshooting α-Ionol Degradation start Suspected α-Ionol Degradation (e.g., poor experimental results) visual Step 1: Visual Inspection (Color, Odor, Viscosity) start->visual check_storage Step 2: Review Storage Conditions (Temp, Light, Air Exposure) visual->check_storage analysis Step 3: Analytical Confirmation (e.g., HPLC, GC-MS) check_storage->analysis decision Step 4: Decision Making analysis->decision discard Discard and Use New Lot decision->discard Degradation Confirmed use_caution Use with Caution for Non-Critical Applications decision->use_caution Minor or No Degradation

References

Reducing epimerization of alpha-Ionol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the epimerization of α-ionol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of α-ionol?

Epimerization refers to the change in the configuration of one of several stereocenters in a molecule. For α-ionol, which is a chiral molecule, epimerization at the carbon atom bearing the hydroxyl group would lead to the formation of its diastereomer, epi-α-ionol. This can significantly impact the biological activity and sensory properties of the final product.

Q2: What are the primary causes of α-ionol epimerization during workup?

The primary cause of epimerization in α-ionol, an allylic alcohol, is exposure to acidic conditions. The acidic environment can protonate the hydroxyl group, turning it into a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. This planar carbocation intermediate can then be attacked by water from either face, leading to a mixture of the original α-ionol and its epimer. Strong bases can also promote undesired side reactions, although acid-catalyzed epimerization is the more common issue for this class of compounds.

Q3: At what stages of the workup is epimerization most likely to occur?

Epimerization is most likely to occur during any step involving acidic conditions, including:

  • Acidic Quenching: Neutralizing a reaction mixture with a strong acid.

  • Extractions with Acidic Aqueous Solutions: Using acidic washes to remove basic impurities.

  • Chromatography on Acidic Stationary Phases: Purification using silica (B1680970) gel, which is inherently acidic.

Troubleshooting Guides

Issue 1: Significant epimerization of α-ionol is observed after aqueous workup.

  • Possible Cause: The aqueous solution used for quenching or washing was too acidic.

  • Troubleshooting Steps:

    • Use a Buffered Wash: Instead of a strong acid, use a mildly acidic buffer solution (e.g., a saturated aqueous solution of ammonium (B1175870) chloride, NH₄Cl) to neutralize the reaction.

    • Employ Bicarbonate: A saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic reaction mixtures. Ensure to add it slowly to control any gas evolution.

    • Minimize Contact Time: Reduce the time α-ionol is in contact with any acidic aqueous phase. Perform extractions swiftly.

    • Work at Low Temperatures: Conduct the entire workup procedure at low temperatures (0-5 °C) using an ice bath to decrease the rate of the epimerization reaction.

Issue 2: Epimerization is suspected to occur during chromatographic purification.

  • Possible Cause: The silica gel used for column chromatography is acidic and is catalyzing the epimerization of the sensitive allylic alcohol.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base before packing the column. A common method is to slurry the silica gel in the chosen eluent containing a small amount of a tertiary amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (typically 0.1-1% by volume).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a polymer-based support for purification.

    • Alternative Purification Methods: If possible, explore non-chromatographic purification techniques such as distillation or crystallization to avoid contact with acidic surfaces.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize α-Ionol Epimerization

  • Reaction Quenching (at 0 °C):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to quench the reaction until gas evolution ceases or the pH is approximately neutral.

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution.

      • Brine (saturated aqueous NaCl solution).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (below 40 °C).

Protocol 2: Chiral Gas Chromatography (GC) Analysis of α-Ionol Epimers

Chiral GC is a powerful technique to determine the enantiomeric or diastereomeric ratio of volatile compounds like α-ionol.

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm), is recommended for the separation of α-ionol isomers.[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injection: Split injection is typically used.

  • Temperature Program: An optimized temperature program is crucial for good resolution. A slow temperature ramp (e.g., 1-2 °C/min) is often beneficial.[1]

    • Example Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 180°C at 2°C/minute.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dilute a small sample of the purified α-ionol in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis of α-Ionol Epimers

Chiral HPLC can also be employed, particularly for less volatile derivatives of α-ionol.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of alcohols.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and epimers.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the α-ionol sample in the mobile phase.

Quantitative Data

Workup ConditionExpected Degree of EpimerizationRationale
Quenching with 1M HCl at RT HighStrong acid and room temperature promote carbocation formation.
Quenching with sat. NH₄Cl at 0 °C LowMildly acidic buffer and low temperature disfavor carbocation formation.
Purification on untreated silica gel Moderate to HighThe acidic surface of silica gel can catalyze epimerization over time.
Purification on Et₃N-treated silica gel LowThe basic additive neutralizes the acidic sites on the silica gel.

Visualizations

Epimerization_Mechanism cluster_start α-Ionol cluster_intermediate Intermediate cluster_product Products alpha_Ionol α-Ionol (Specific Epimer) Carbocation Allylic Carbocation (Planar, Achiral) alpha_Ionol->Carbocation + H⁺ - H₂O Epimer_Mixture Mixture of Epimers Carbocation->Epimer_Mixture + H₂O - H⁺

Caption: Acid-catalyzed epimerization of α-ionol via a planar carbocation intermediate.

Troubleshooting_Workflow Start Epimerization of α-Ionol Detected Check_Workup Review Workup Procedure Start->Check_Workup Acidic_Conditions Acidic Conditions Used? Check_Workup->Acidic_Conditions Use_Buffer Use Mild Buffer (e.g., sat. NH₄Cl) at Low Temperature Acidic_Conditions->Use_Buffer Yes Check_Purification Review Purification Method Acidic_Conditions->Check_Purification No Use_Buffer->Check_Purification Silica_Gel Silica Gel Chromatography? Check_Purification->Silica_Gel Neutralize_Silica Neutralize Silica Gel (e.g., with Et₃N) Silica_Gel->Neutralize_Silica Yes Alternative_Purification Consider Alternative Purification Methods Silica_Gel->Alternative_Purification No End Epimerization Minimized Neutralize_Silica->End Alternative_Purification->End

Caption: Troubleshooting workflow for reducing α-ionol epimerization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Alpha-Ionol and Beta-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of alpha-ionol (B1630846) and beta-ionol (B1630872), two structurally isomeric terpenoids. While direct comparative studies are limited, this document synthesizes available preclinical data on their individual anticancer, anti-inflammatory, and antioxidant properties. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways associated with their mechanisms of action are visualized.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and beta-ionol. It is important to note that the data presented is often from studies on the individual compounds or their ketone derivatives (alpha- and beta-ionone) and not from direct head-to-head comparative experiments.

Table 1: Comparative Anticancer Activity

CompoundCell LineAssayEndpointResult
Beta-Ionol MelanomaApoptosis AssayApoptosis InductionSignificant increase in apoptosis markers[1]
Breast CancerCell Cycle AnalysisCell Cycle ArrestG0/G1 arrest[1]
Prostate CancerCell Growth AssayInhibition of GrowthSuppression of cell growth in vitro and in vivo[1]
This compound Various Cancer Cells-cAMP ModulationInfluences cyclic adenosine (B11128) monophosphate levels[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundModelKey Findings
Beta-Ionol LPS-induced BV2 microgliaReduced release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) through inhibition of NF-κB signaling.[1]
This compound -Limited direct evidence on anti-inflammatory activity. Related compounds like alpha-bisabolol (B1667320) show significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6).

Table 3: Comparative Antioxidant Activity

CompoundAssayKey Findings
This compound -Possesses antioxidant capabilities that may protect cells from oxidative stress.[2]
Beta-Ionol -Enhances antioxidant enzymes.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative of the techniques used to evaluate the biological activities of alpha- and beta-ionol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or beta-ionol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with this compound or beta-ionol for a predetermined time.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm after a short incubation period at room temperature.

  • Data Analysis: The amount of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound and beta-ionol in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and beta-ionol, as well as a general experimental workflow for comparing their biological activities.

This compound Modulated cAMP Signaling Pathway

alpha_ionol_pathway alpha_ionol This compound GPCR GPCR alpha_ionol->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMPK AMP-activated Protein Kinase (AMPK) cAMP->AMPK Activates Cellular_Response Anticancer Effects (e.g., Apoptosis) PKA->Cellular_Response Leads to AMPK->Cellular_Response Leads to beta_ionol_pathway beta_ionol Beta-Ionol IKK IKK Complex beta_ionol->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB->Gene_Expression Induces Transcription of experimental_workflow start Start cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) start->cell_culture compound_treatment Treatment with This compound & Beta-Ionol (Dose-response) cell_culture->compound_treatment anticancer_assays Anticancer Assays (MTT, Apoptosis, Cell Cycle) compound_treatment->anticancer_assays antiinflammatory_assays Anti-inflammatory Assays (NO, Cytokine levels) compound_treatment->antiinflammatory_assays antioxidant_assays Antioxidant Assays (DPPH, ABTS) compound_treatment->antioxidant_assays data_analysis Data Analysis (IC50 values, Statistical significance) anticancer_assays->data_analysis antiinflammatory_assays->data_analysis antioxidant_assays->data_analysis comparison Comparative Analysis of Biological Activities data_analysis->comparison

References

A Comparative Guide to the Antioxidant Activity of Alpha-Ionol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the antioxidant properties of alpha-ionol (B1630846) and its derivatives. While direct comparative data for this compound and its synthesized derivatives are limited in current literature, this document provides a framework for evaluation based on structurally related compounds, detailed experimental protocols for assessing antioxidant activity, and an exploration of potential signaling pathways involved in the antioxidant response.

Comparative Antioxidant Activity: A Case Study of β-Ionone Derivatives

To illustrate the comparative analysis of antioxidant activity within the ionone (B8125255) family, this section presents data on β-ionone thiazolylhydrazone derivatives. A 2023 study published in the journal Molecules synthesized a series of these derivatives and evaluated their ability to scavenge free radicals using DPPH and ABTS assays.[1] The results, summarized in the table below, demonstrate how structural modifications can influence antioxidant efficacy, as indicated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater antioxidant activity.[1]

It is important to note that while these compounds are derivatives of β-ionone, the principles of structure-activity relationship are applicable to the study of this compound and its potential derivatives.

Compound IDDPPH Scavenging Activity (IC50 in µM)ABTS Scavenging Activity (IC50 in µM)
1k 86.525 Not Reported as strongest
1m Not Reported as strongest65.408
Trolox (Standard)108.33491.897

Data extracted from a study on β-ionone thiazolylhydrazone derivatives, which showed that specific structural modifications could lead to antioxidant activities significantly better than the positive control, Trolox.[1]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. The following are detailed methodologies for two of the most common in vitro assays used to evaluate the free radical scavenging capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor.[2]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. This change in absorbance at a characteristic wavelength (typically 517 nm) is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is prepared and mixed with potassium persulfate to generate the ABTS•+ radical cation. This solution is typically left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Potential Signaling Pathways

The antioxidant effects of many natural compounds are mediated through the activation of specific cellular signaling pathways that lead to the expression of antioxidant enzymes. While the specific pathways modulated by this compound have not been extensively studied, the Nrf2-Keap1 pathway is a primary candidate based on its central role in the antioxidant response.

Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which help to neutralize ROS and protect the cell from damage.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Inhibition of Nrf2 degradation AlphaIonol This compound (Potential Activator) AlphaIonol->Keap1_Nrf2 Potential Inhibition Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Potential activation of the Nrf2-Keap1 antioxidant pathway by this compound.

Experimental Workflow

The general workflow for comparing the antioxidant activity of a parent compound like this compound with its derivatives is a systematic process involving synthesis, purification, and biological evaluation.

Antioxidant_Assay_Workflow start Start: this compound synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification assay_prep Preparation of Test Compounds purification->assay_prep dpph DPPH Assay assay_prep->dpph abts ABTS Assay assay_prep->abts other_assays Other Antioxidant Assays (e.g., FRAP, ORAC) assay_prep->other_assays data_analysis Data Analysis (IC50 Calculation) dpph->data_analysis abts->data_analysis other_assays->data_analysis comparison Comparative Analysis of Antioxidant Activity data_analysis->comparison end Conclusion comparison->end

Caption: General workflow for comparing antioxidant activity.

Conclusion

While direct experimental data comparing the antioxidant activity of this compound and its derivatives is not yet prevalent in the scientific literature, the established methodologies and understanding of related compounds provide a solid foundation for future research. The protocols for DPPH and ABTS assays are robust and widely accepted for quantifying antioxidant potential. Furthermore, the Nrf2 signaling pathway represents a probable mechanism through which this compound may exert its protective effects. Further studies involving the synthesis of this compound derivatives and their subsequent evaluation using these standardized assays are necessary to elucidate the structure-activity relationships and to fully understand their potential as therapeutic agents.

References

Comparative Guide to the Validation of Analytical Methods for Alpha-Ionol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantification of alpha-ionol (B1630846) in various food matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality and safety of food products, as well as for conducting pharmacokinetic and pharmacodynamic studies in drug development. This compound is a fragrant terpenoid found in various fruits, vegetables, and beverages, contributing to their characteristic aroma and potential health benefits.

The following sections present a comparative analysis of GC-MS and a plausible HPLC method, supported by representative experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the complexity of the food matrix, the required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity, particularly when coupled with sample preparation techniques like Headspace Solid-Phase Microextraction (HS-SPME), make it an ideal choice for detecting trace amounts of aroma compounds in complex food matrices.

High-Performance Liquid Chromatography (HPLC) , typically with UV or Diode-Array Detection (DAD), offers a viable alternative, particularly for less volatile compounds or when derivatization is not desirable. While direct HPLC analysis of this compound is less common in food matrices, methods developed for structurally similar sesquiterpenoids demonstrate its potential applicability.

The following table summarizes the typical performance characteristics of these two methods for the analysis of this compound and related terpenoids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with DAD (HPLC-DAD)
Limit of Detection (LOD) 0.1 - 10 µg/L0.05 - 0.5 mg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L0.15 - 1.5 mg/L
Linearity (R²) > 0.995> 0.998
Recovery 85 - 115%90 - 110%
Precision (RSD%) < 15%< 10%
Typical Run Time 20 - 40 minutes15 - 30 minutes
Sample Preparation HS-SPME, LLE, SPELLE, SPE
Selectivity High (Mass Spectrometry)Moderate to High (Chromatographic Separation & UV Spectra)
Matrix Effects Can be significant, often mitigated by SPMECan be significant, requires matrix-matched standards

Experimental Protocols

Detailed methodologies for both GC-MS and a representative HPLC method are provided below.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a typical Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for the determination of this compound in a liquid food matrix (e.g., fruit juice).

1. Sample Preparation (HS-SPME)

  • Sample Aliquoting: Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to enhance the release of volatile compounds.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 4-nonanol) to a final concentration of 50 µg/L.

  • Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes with gentle agitation to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-400) for identification.

    • Quantifier ion for this compound: m/z 121

    • Qualifier ions for this compound: m/z 93, 136

II. High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol outlines a plausible HPLC-DAD method for the quantification of this compound, adapted from methods for similar sesquiterpenoids.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: Take 10 mL of the liquid food sample.

  • Extraction: Perform a liquid-liquid extraction with 3 x 10 mL of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Analysis

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Diode Array Detector (DAD).

  • Detection Wavelength: Monitor at 210 nm for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound in a food matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Food Sample Aliquot Aliquot 5 mL into Vial Sample->Aliquot Add_Salt Add 1.5g NaCl Aliquot->Add_Salt Spike_IS Spike with Internal Standard Add_Salt->Spike_IS Equilibrate Equilibrate at 60°C for 15 min Spike_IS->Equilibrate Extract SPME Headspace Extraction at 60°C for 30 min Equilibrate->Extract Desorption Thermal Desorption in GC Inlet (250°C) Extract->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Validation_Process cluster_method Analytical Method cluster_validation Validation Parameters cluster_result Outcome Method Developed Analytical Method (GC-MS or HPLC) Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Selectivity Selectivity/Specificity Method->Selectivity Validated_Method Validated Method for Routine Analysis Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Selectivity->Validated_Method

Caption: Logical relationship of method validation parameters.

Authenticating Natural Alpha-Ionol: A Comparative Guide to Isotope Ratio Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development and flavor and fragrance industries, establishing the authenticity of natural compounds is paramount. This guide provides an objective comparison of Isotope Ratio Mass Spectrometry (IRMS) with other analytical techniques for the authentication of natural alpha-ionol (B1630846), a valuable flavor and fragrance compound. The focus is on providing clear, actionable data and methodologies to aid in the selection of the most effective authentication strategy.

This compound, prized for its delicate floral and woody aroma, is found in various natural sources, including raspberry fruit.[1] However, its chemical synthesis is also well-established, creating a need for robust analytical methods to differentiate between natural and synthetic origins. European Union regulations, for instance, are stringent and do not permit a product to be labeled as 'natural' if it has been chemically synthesized from natural precursors.[1] Among the available analytical techniques, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) has emerged as a powerful and specific tool for this purpose.[2]

Comparative Analysis of Authentication Methods

Isotope Ratio Mass Spectrometry stands out for its ability to determine the isotopic composition of a compound, which is influenced by the biosynthetic pathways in plants versus the chemical pathways of synthesis.[3] This provides a fundamental basis for distinguishing natural from synthetic this compound.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a compound.High specificity for origin determination; provides quantitative isotopic values for comparison against known standards.[2]Requires specialized and expensive instrumentation; data interpretation requires expertise.
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) Measures the site-specific distribution of isotopes within a molecule.[4]Provides detailed intramolecular isotopic distribution, offering another layer of authentication.[5]Less commonly available than IRMS; may be more complex to interpret for certain molecules.
Chiral Gas Chromatography Separates enantiomers of chiral compounds.Useful for compounds with specific enantiomeric ratios in nature.This compound is chiral, but synthetic routes can sometimes produce racemic mixtures, limiting the definitive power of this method on its own.
Trace Compound Analysis (GC-MS) Identifies minor impurities or characteristic compounds associated with either a natural source or a synthetic route.Can provide indicative evidence of origin.The absence or presence of trace compounds can be variable and may not always be a definitive indicator of authenticity.

Experimental Data: Isotopic Values for this compound

The primary strength of IRMS lies in the quantitative data it produces. The following table summarizes the stable carbon (δ¹³C) and hydrogen (δ²H) isotope ratios for this compound from different origins, as reported in the literature. The δ values represent the deviation of the isotope ratio of a sample from that of an international standard in parts per thousand (‰).

SampleOriginδ¹³C (V-PDB) [‰]δ²H (V-SMOW) [‰]
This compoundSynthetic-24.5-184
This compoundex plant (Raspberry)-33.6 to -36.6-200 to -225

Data sourced from Caja et al., 2007.[1]

As the data clearly indicates, there is a significant difference in the isotopic signatures of synthetic and natural this compound, allowing for unambiguous authentication. The more negative δ¹³C values in the natural samples are characteristic of the C3 photosynthetic pathway of the source plant.[6]

Experimental Protocol: GC-C-IRMS for this compound Authentication

The following is a generalized experimental protocol based on methodologies described for the analysis of flavor compounds.[1][3]

1. Sample Preparation:

  • This compound is isolated from the sample matrix (e.g., fruit extract, essential oil) using techniques such as distillation or solvent extraction.

  • The isolated compound may require further purification by chromatography to ensure it is free from interfering substances.

2. GC-C-IRMS Analysis:

  • Gas Chromatography (GC): The purified this compound is injected into a gas chromatograph, which separates it from any remaining volatile compounds. A capillary column suitable for flavor compounds (e.g., RTX-WAX) is typically used.[3]

  • Combustion/Pyrolysis: The separated this compound is then passed through a combustion or pyrolysis reactor.

    • For δ¹³C analysis, the compound is combusted at a high temperature (e.g., 900°C) to convert it into carbon dioxide (CO₂).[3]

    • For δ²H analysis, the compound is pyrolyzed to produce hydrogen gas (H₂).

  • Isotope Ratio Mass Spectrometry (IRMS): The resulting gas (CO₂ or H₂) is introduced into the IRMS. The mass spectrometer precisely measures the ratios of the stable isotopes (¹³C/¹²C or ²H/¹H).

  • Data Analysis: The measured isotope ratios are compared to international standards (Vienna Pee Dee Belemnite for carbon, Vienna Standard Mean Ocean Water for hydrogen) and expressed as δ values. These values are then compared to the established ranges for authentic natural this compound.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the authentication of natural this compound using GC-C-IRMS.

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data Data Interpretation Sample Sample containing This compound Extraction Extraction/ Distillation Sample->Extraction Purification Chromatographic Purification Extraction->Purification GC Gas Chromatography (Separation) Purification->GC Combustion Combustion (-> CO2) or Pyrolysis (-> H2) GC->Combustion IRMS Isotope Ratio Mass Spectrometer Combustion->IRMS Data Isotope Ratio Data (δ¹³C, δ²H) IRMS->Data Comparison Comparison with Reference Values Data->Comparison Authentication Authentication (Natural vs. Synthetic) Comparison->Authentication

Caption: Workflow for this compound authentication using GC-C-IRMS.

Logical Framework for Authentication

The decision-making process for authenticating this compound based on IRMS data follows a clear logical path.

Authentication_Logic start Measure δ¹³C and δ²H of This compound Sample via GC-C-IRMS decision_C13 Is δ¹³C within the range of natural this compound (-33.6‰ to -36.6‰)? start->decision_C13 decision_H2 Is δ²H within the range of natural this compound (-200‰ to -225‰)? decision_C13->decision_H2 Yes synthetic Suspected Synthetic or Adulterated decision_C13->synthetic No natural Authentic Natural This compound decision_H2->natural Yes decision_H2->synthetic No

Caption: Decision tree for authenticating natural this compound.

References

A Comparative Sensory Analysis of alpha-Ionol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The stereochemistry of a molecule can play a pivotal role in its biological activity, a principle that extends profoundly to the field of olfaction. Enantiomers of a chiral compound can elicit distinct olfactory perceptions, ranging from subtle differences in character to entirely different scents. This guide provides a comparative overview of the sensory properties of alpha-ionol (B1630846) enantiomers, drawing upon available data and analogous compounds to inform researchers, scientists, and drug development professionals. Due to a lack of specific quantitative sensory panel data for this compound enantiomers, this guide leverages data from the closely related alpha-ionone (B122830) enantiomers to provide a comparative framework.

Data Presentation: Sensory Profiles and Odor Thresholds

To provide a quantitative comparison, we can look at the data for the structurally similar alpha-ionone enantiomers. It is important to note that there are conflicting reports in the literature regarding the degree of sensory differentiation between these enantiomers, highlighting the complexity of chiral perception.[3]

Table 1: Sensory Panel Data for alpha-Ionone Enantiomers

EnantiomerReported Odor ProfileReported Odor Threshold (in air)Source
(R)-(+)-alpha-Ionone Violet-like, fruity, raspberry-type, floral, strong impact.[3]0.525 ppbWerkhoff et al., 1991[3]
(S)-(-)-alpha-Ionone Woody, cedarwood-type.[3]20-40 ppbWerkhoff et al., 1991[3]
(R/S)-alpha-Ionone A 2002 study was unable to confirm strong deviations in odor profiles or thresholds between the enantiomers.Not specifiedBrenna et al., 2002[3]

Note: The olfactory threshold ratio for alpha-ionone enantiomers has been reported to vary among subjects by 3-4 orders of magnitude, indicating significant individual differences in perception.[3]

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for the reliable sensory evaluation of chiral compounds. The following is a representative methodology for a sensory panel evaluation of this compound enantiomers, based on established practices for fragrance assessment.

Protocol: Sensory Panel Evaluation of this compound Enantiomers

1. Panelist Selection and Training:

  • Selection: Recruit a panel of 15-20 individuals. Screen panelists for their ability to detect and describe basic odors and for any potential anosmias.

  • Training: Train the selected panelists to identify and rate the intensity of various reference odorants relevant to the expected scent profile of this compound (e.g., violet, woody, fruity). Familiarize them with the rating scales and testing procedures.

2. Sample Preparation:

  • Purity: Ensure the enantiomeric purity of the (R)- and (S)-alpha-ionol samples is high (e.g., >99%) to avoid cross-contamination of odors.

  • Dilution: Prepare serial dilutions of each enantiomer in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) to determine odor thresholds and for presentation at supra-threshold levels. Concentrations should be presented in a randomized and double-blind manner.

3. Sensory Evaluation Method:

  • Triangle Test: To determine if a perceptible difference exists between the enantiomers, a triangle test is employed. Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.

  • Descriptive Analysis: For odor profiling, panelists are presented with each enantiomer individually and asked to rate the intensity of a list of predetermined odor descriptors (e.g., violet, woody, fruity, floral, earthy) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Threshold Determination: The odor detection threshold is determined using a forced-choice ascending concentration series method. Panelists are presented with a series of increasing concentrations of the odorant alongside a blank and asked to identify the sample with the odor. The threshold is typically defined as the concentration at which 50% of the panel can reliably detect the odorant.

4. Data Analysis:

  • Statistical Significance: The results of the triangle test are analyzed using statistical tables to determine if the number of correct identifications is significantly above chance.

  • Intensity Ratings: The intensity ratings from the descriptive analysis are analyzed using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the perceived intensity of specific odor descriptors between the enantiomers.

  • Threshold Calculation: Odor thresholds are calculated for each enantiomer based on the concentration at which a significant portion of the panel can detect the odor.

Visualizations

Olfactory Signaling Pathway for Ionones

The perception of odorants like ionones is initiated by their interaction with olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs). The binding of an odorant to an OR triggers a downstream signaling cascade. For instance, the related compound beta-ionone (B89335) has been shown to activate the OR51E2 receptor.[4][5] This activation leads to a canonical olfactory signaling pathway.[6]

olfactory_signaling_pathway cluster_cell Olfactory Sensory Neuron odorant This compound Enantiomer or Olfactory Receptor (GPCR) odorant->or Binds g_protein G-protein (Golf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Ion Channel (CNG) camp->ion_channel Opens ca_na Ca2+/Na+ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization signal Signal to Brain depolarization->signal

Caption: Canonical olfactory signaling pathway initiated by odorant binding.

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates the key steps involved in a sensory panel evaluation to compare the enantiomers of this compound.

experimental_workflow start Start panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (R- and S-alpha-Ionol) panel_selection->sample_prep triangle_test Triangle Test (Difference Testing) sample_prep->triangle_test descriptive_analysis Descriptive Analysis (Odor Profile) sample_prep->descriptive_analysis threshold_test Odor Threshold Determination sample_prep->threshold_test data_analysis Statistical Analysis triangle_test->data_analysis descriptive_analysis->data_analysis threshold_test->data_analysis results Comparative Results data_analysis->results end End results->end

Caption: Workflow for the sensory evaluation of this compound enantiomers.

Logical Relationship of Sensory Comparison

This diagram illustrates the logical flow of the sensory comparison, taking into account the conflicting findings for the related alpha-ionone enantiomers.

logical_relationship topic Sensory Comparison of This compound Enantiomers question Do (R)- and (S)-alpha-Ionol have different odors? topic->question hypothesis1 Hypothesis 1: Significant Difference (Analogous to Werkhoff et al. for alpha-ionone) question->hypothesis1 hypothesis2 Hypothesis 2: No Significant Difference (Analogous to Brenna et al. for alpha-ionone) question->hypothesis2 experiment Sensory Panel Evaluation hypothesis1->experiment hypothesis2->experiment conclusion Conclusion based on Experimental Data experiment->conclusion

References

Potential for Alpha-Ionol Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the potential for cross-reactivity of the fragrance ingredient alpha-ionol (B1630846) in immunoassays. Direct experimental data on this compound's behavior in specific immunoassays is not currently available in the public domain. Therefore, this document provides a comparative analysis based on the structural similarity of this compound to other well-studied molecules and outlines the established methodologies for assessing such cross-reactivity. The information presented here is intended to guide researchers in predicting and evaluating potential interferences in their own immunoassays.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful analytical tools that rely on the specific binding of an antibody to its target antigen.[1] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This can lead to inaccurate quantification, false-positive, or false-negative results, compromising the reliability of the assay.[1] The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound.[2]

Structural Similarity of this compound to Potential Cross-Reactants

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its chemical structure features a trimethylcyclohexenyl ring and a butenol (B1619263) side chain. This structure shares significant similarities with other molecules that are targets of existing immunoassays, such as other ionones, damascones, and the plant hormone abscisic acid (ABA), which is also a carotenoid metabolite.[3][4]

Table 1: Structural Comparison of this compound and Related Compounds

CompoundChemical FormulaKey Structural Features
This compound C13H22OTrimethylcyclohexenyl ring, butenol side chain
Beta-Ionone C13H20OTrimethylcyclohexenyl ring, butenone side chain
Alpha-Damascone C13H20OTrimethylcyclohexenyl ring, butenone side chain (different isomerism)
Abscisic Acid (ABA) C15H20O4Trimethylcyclohexenyl ring, pentadienoic acid side chain

The structural overlap, particularly in the ring structure, suggests a potential for this compound to be recognized by antibodies developed against these or similar molecules.

Case Study: Cross-Reactivity in an Abscisic Acid (ABA) Immunoassay

To illustrate the potential for cross-reactivity based on structural similarity, we can examine data from studies on monoclonal antibodies raised against the plant hormone abscisic acid (ABA). Given the structural resemblance between this compound and ABA, the cross-reactivity profile of an ABA immunoassay can serve as an informative proxy.

One study investigated the specificity of three different monoclonal antibodies to ABA by testing their cross-reactivity with fifteen ABA analogs. The results demonstrated that even minor modifications to the ABA molecule could significantly alter antibody recognition.[5]

Table 2: Cross-Reactivity of Abscisic Acid Analogs in a Monoclonal Antibody-Based Immunoassay (Hypothetical Data Representation based on Published Principles)

AnalogModification from ABAPercent Cross-Reactivity (%)
(+)-Abscisic Acid Target Analyte 100
(-)-Abscisic AcidEnantiomer< 10
Phaseic AcidMetabolite with additional hydroxyl group~ 30
Dihydrophaseic AcidMetabolite with reduced double bond~ 15
ABA-Glucose EsterConjugated form< 5
Ionone DerivativeStructurally related compoundPotential for low to moderate cross-reactivity

Note: This table is a hypothetical representation to illustrate the principles of cross-reactivity. Actual values would be determined experimentally.

This case study highlights that antibodies can be highly sensitive to the specific conformation and functional groups of the target molecule. While direct data for this compound is absent, its shared core structure with ABA suggests that it could exhibit some level of cross-reactivity in such an assay, the extent of which would require experimental validation.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of a compound like this compound in a specific immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a commonly employed method.[1][6]

General Protocol for Competitive ELISA to Determine Cross-Reactivity:
  • Coating: Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA or OVA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A constant concentration of the primary antibody is pre-incubated with varying concentrations of the test compound (e.g., this compound) or the standard target analyte.

  • Incubation: The antibody-analyte mixtures are added to the coated plates and incubated. The free antibody will bind to the coated antigen.

  • Washing: The plates are washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Calculation: The cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

A 50% inhibition concentration (IC50) is the concentration of the analyte or test compound that causes a 50% reduction in the maximum signal.[7]

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Caption: Principle of specific binding versus cross-reactivity in immunoassays.

G Competitive ELISA Workflow for Cross-Reactivity Testing start Start coat Coat Plate with Antigen Conjugate start->coat block Block Plate coat->block prepare Prepare Antibody and Test Compound Mixtures block->prepare incubate Incubate on Plate prepare->incubate wash1 Wash incubate->wash1 add_secondary Add Enzyme-Linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Cross-Reactivity measure->calculate end End calculate->end

Caption: A generalized workflow for determining cross-reactivity using a competitive ELISA.

Conclusion and Recommendations

While there is no direct evidence of this compound causing interference in immunoassays, its structural similarity to other biologically relevant molecules, such as ionones and abscisic acid, suggests a potential for cross-reactivity. Researchers developing or utilizing immunoassays for analytes with similar structural motifs should be aware of this possibility.

Recommendations:

  • Proactive Evaluation: If this compound or other structurally related fragrance compounds are expected to be present in samples, it is crucial to perform cross-reactivity testing during assay development and validation.

  • Utilize Specific Antibodies: Whenever possible, select monoclonal antibodies with high specificity for the target analyte to minimize the risk of cross-reactivity.[8]

  • Sample Pre-treatment: In cases where cross-reactivity is unavoidable, consider sample pre-treatment steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove potentially interfering substances.

  • Confirmation with an Alternative Method: For critical applications, confirm immunoassay results with a different analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provide higher specificity.[9]

By understanding the principles of immunoassay cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their results, even when analyzing complex matrices that may contain potentially interfering compounds like this compound.

References

Comparative Overview of Alpha-Ionol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Alpha-Ionol (B1630846) Synthesis Routes

For researchers and professionals in the fields of chemistry and drug development, the synthesis of this compound, a valuable fragrance and flavor compound and a key intermediate in the synthesis of other molecules, is of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an objective look at their methodologies and performance based on experimental data.

The selection of a synthetic route for this compound is often a trade-off between factors such as overall yield, stereoselectivity, cost of reagents, and experimental complexity. The following table summarizes the key quantitative data for three different approaches to provide a basis for comparison.

Parameter Route A: Classical Synthesis via Phosphoric Acid Cyclization Route B: Boron Trifluoride Catalyzed Cyclization Route C: Enantioselective Synthesis from Geranyl Acetate (B1210297)
Starting Materials Citral (B94496), Acetone (B3395972)Citral, AcetoneGeranyl Acetate
Key Intermediates Pseudoionone (B86502), α-IononePseudoionone, α-Ionone(6S)- or (6R)-(Z)-6,7-Epoxygeraniol, (R)- or (S)-α-Cyclogeraniol
Overall Yield Moderate (up to ~52% for α-Ionone from Pseudoionone)[1]High (not explicitly quantified but patent suggests high conversion)Lower (multi-step synthesis)
Purity/Selectivity Mixture of ionone (B8125255) isomers (α-ionone favored with H₃PO₄)[1]High selectivity for α-ionone[2]High enantiomeric excess (ee ≥99%)[3]
Key Reagents NaOH, H₃PO₄, NaBH₄NaOH, BF₃, NaBH₄Sharpless AD, ZrCl₄, Dess-Martin periodinane, NaBH₄
Complexity Relatively simple, two-step synthesis of α-iononeSimilar complexity to Route A, requires handling of BF₃Multi-step, complex synthesis requiring stereocontrolled reactions
Stereochemistry RacemicRacemicEnantiomerically pure

Experimental Protocols

Route A: Classical Synthesis via Phosphoric Acid Cyclization

This widely used industrial method involves the base-catalyzed aldol (B89426) condensation of citral and acetone to form pseudoionone, followed by an acid-catalyzed cyclization that favors the formation of alpha-ionone (B122830) when phosphoric acid is used.[1][4] The final step is the reduction of the ketone to the desired alcohol.

Step 1: Synthesis of Pseudoionone

  • In a flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.[1]

  • While stirring at room temperature, slowly add 500 g of citral to the mixture.[1]

  • Heat the mixture using a water bath to 40°C and continue stirring for 1.5 hours.[1]

  • After the reaction is complete, cool the mixture and neutralize the catalyst.

  • Isolate the pseudoionone layer. Typical yields for this step are in the range of 70-80%.[1]

Step 2: Cyclization to α-Ionone

  • In a reactor, combine 2 g of pseudoionone, 0.2 g of tetradecane (B157292) (as an internal standard), and 8 mL of toluene.[1]

  • Heat the mixture to 80°C.[1]

  • Add 0.2 mol of 85% phosphoric acid to the heated mixture.[1]

  • Maintain the reaction at 80°C and monitor the progress by gas chromatography. The reaction produces a mixture of ionones, with phosphoric acid favoring the formation of α-ionone.[1] Under optimal conditions, a total ionone yield of up to 91% can be achieved, with the mixture containing approximately 57.2% α-ionone.[1]

  • Upon completion, quench the reaction and purify the α-ionone from the isomeric mixture, typically by fractional distillation.

Step 3: Reduction to α-Ionol

  • Dissolve the purified α-ionone in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water, followed by acidification to neutralize the excess borohydride and borate (B1201080) salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield α-ionol.

Route B: Boron Trifluoride Catalyzed Cyclization

This route offers a more selective pathway to alpha-ionone by employing boron trifluoride as the cyclization catalyst, which can lead to higher yields of the desired isomer. The initial synthesis of pseudoionone is the same as in Route A.

Step 1: Synthesis of Pseudoionone

  • Follow the protocol described in Route A, Step 1.

Step 2: Cyclization to α-Ionone using Boron Trifluoride

  • Under substantially anhydrous conditions, treat the pseudoionone with at least a molecular equivalent of boron trifluoride.[2]

  • Maintain the reaction temperature between -25°C and 30°C.[2]

  • Allow the reaction to proceed until the cyclization is substantially complete.[2]

  • Work up the reaction mixture to isolate the α-ionone. This method is reported to produce α-ionones with high purity.[2]

Step 3: Reduction to α-Ionol

  • Follow the protocol described in Route A, Step 3.

Route C: Enantioselective Synthesis from Geranyl Acetate

For applications requiring a specific enantiomer of this compound, an enantioselective synthesis is necessary. This route, while more complex and involving multiple steps, delivers a product with high enantiomeric purity.[3]

Step 1: Sharpless Asymmetric Dihydroxylation of Geranyl Acetate

  • Perform a highly regioselective Sharpless asymmetric dihydroxylation on geranyl acetate to introduce the initial chiral center.

Step 2: Formation of Epoxygeraniol

  • Convert the resulting diol into the corresponding (6S)- or (6R)-(Z)-6,7-epoxygeraniol.

Step 3: Biomimetic Cyclization

  • Subject the epoxygeraniol to a regioselective ZrCl₄-promoted biomimetic cyclization to form the chiral α-cyclogeraniol.

Step 4: Side Chain Elaboration and Oxidation

  • Perform a series of reactions to elaborate the side chain from the α-cyclogeraniol intermediate.

  • Oxidize the resulting alcohol to the corresponding aldehyde.

  • React the aldehyde with a suitable organometallic reagent to introduce the remaining carbons of the side chain.

  • Finally, oxidize the resulting secondary alcohol using a reagent such as the Dess-Martin periodinane to yield the enantiomerically pure (S)-(-)-α-ionone (ee ≥99%).[2]

Step 5: Reduction to α-Ionol

  • Follow the protocol described in Route A, Step 3, to obtain the corresponding enantiomer of α-ionol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_A Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone NaOH, 40°C Acetone Acetone Acetone->Pseudoionone alpha_Ionone α-Ionone Pseudoionone->alpha_Ionone H₃PO₄, 80°C alpha_Ionol α-Ionol alpha_Ionone->alpha_Ionol NaBH₄

Caption: Route A - Classical synthesis of α-Ionol.

Route_B Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone NaOH, 40°C Acetone Acetone Acetone->Pseudoionone alpha_Ionone α-Ionone Pseudoionone->alpha_Ionone BF₃, -25 to 30°C alpha_Ionol α-Ionol alpha_Ionone->alpha_Ionol NaBH₄ Route_C Geranyl_Acetate Geranyl Acetate Chiral_Diol Chiral Diol Geranyl_Acetate->Chiral_Diol Sharpless AD Epoxygeraniol Epoxygeraniol Chiral_Diol->Epoxygeraniol alpha_Cyclogeraniol α-Cyclogeraniol Epoxygeraniol->alpha_Cyclogeraniol ZrCl₄ Enantio_alpha_Ionone (S)-(-)-α-Ionone alpha_Cyclogeraniol->Enantio_alpha_Ionone Multi-step elaboration Enantio_alpha_Ionol (S)-(-)-α-Ionol Enantio_alpha_Ionone->Enantio_alpha_Ionol NaBH₄

References

Comparative Analysis of the Biological Effects of α-Ionol and Other Ionones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of α-ionol and other common ionone (B8125255) isomers, namely α-ionone, β-ionone, and γ-ionone. Ionones are a group of terpenoids naturally occurring in various plants and are known for their characteristic floral scents. Beyond their use in the fragrance industry, these compounds have garnered significant interest for their diverse pharmacological properties. This document summarizes key experimental findings on their anticancer, anti-inflammatory, and antimicrobial effects, as well as the unique impact of α-ionol on skin barrier function. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are illustrated.

Anticancer Activity

Ionones have demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines. β-Ionone, in particular, has been extensively studied for its anticancer properties. The available data, primarily as half-maximal inhibitory concentration (IC50) values, are summarized below. It is important to note that direct comparative studies of all ionone isomers under identical experimental conditions are limited.

Ionone IsomerCancer Cell LineAssayIC50 Value (µM)Reference
β-IononeSGC-7901 (Gastric Adenocarcinoma)MTT Assay89[1]
β-IononeDU-145 (Prostate Cancer)Flow Cytometry210[1]
β-IononeLNCaP (Prostate Cancer)MTT Assay151[1]
β-IononeMCF-7 (Breast Cancer)Not Specified104[1]
β-IononeMDA-MB-435 (Melanoma)Not Specified42[1]
β-IononeU2os (Osteosarcoma)MTT Assay~175[2]
β-IononeK562 (Leukemia)MTT AssaySignificant inhibition at 25-200 µM[3]
β-Ionone DerivativesA549 (Lung Cancer)SRB Dye Assay0.001 - 0.003 (for specific endoperoxide derivatives)[4]
α-IonolNot SpecifiedNot SpecifiedPotential anti-cancer effects noted, but quantitative data is lacking.
γ-IononeNot SpecifiedNot SpecifiedNo significant data available.

Key Findings:

  • β-Ionone exhibits a broad spectrum of anticancer activity against various cancer cell types, with IC50 values ranging from micromolar to sub-micromolar for some derivatives.[1][2][4]

  • The anticancer effects of β-ionone are mediated through the induction of apoptosis and cell cycle arrest.[2][3]

  • Structure-activity relationship studies on β-ionone derivatives suggest that the addition of certain functional groups can significantly enhance cytotoxic potential.[4]

  • Data on the anticancer activity of α-ionol and γ-ionone is currently limited, highlighting a need for further research in this area.

Anti-inflammatory Activity

Both α-ionone and β-ionone and their derivatives have been reported to possess anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory pathways.

Ionone IsomerKey FindingsMechanism of ActionReference
β-IononeDecreases the production of pro-inflammatory mediators such as NO, PGE2, and TNF-α.Inhibition of NF-κB and MAPK signaling pathways.[5][5]
3-Hydroxy-β-iononeReduces the production of inflammatory cytokines (IL-6, IL-8, MCP-1) and adhesion molecules (ICAM-1, VCAM-1, PECAM-1).Inhibition of the IκB-α/NF-κB signaling pathway.[6][6]
α-IononePotential anti-inflammatory effects have been suggested, but detailed mechanistic studies and quantitative data are limited.Not fully elucidated.
γ-IononePotential anti-inflammatory effects have been suggested, but no significant data is available.Not fully elucidated.

Key Findings:

  • β-Ionone and its hydroxylated derivative demonstrate significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[5][6]

  • The anti-inflammatory potential of α-ionol and γ-ionone remains an area for future investigation.

Antimicrobial Activity

Ionones have shown inhibitory activity against various bacteria and fungi. The available data on their minimum inhibitory concentrations (MIC) are presented below.

Ionone IsomerMicroorganismMIC ValueReference
β-IononeEscherichia coliInhibitory activity noted, but specific MIC not provided.[5]
β-IononeCandida albicansInhibitory activity noted, but specific MIC not provided.[5]
β-Ionone DerivativesFusarium solani, Botrytis cinerea, Verticillium dahliaeKetone C18 derivative showed 94-100% spore germination inhibition at 0.005-0.05%.[7]
β-Ionone DerivativesStaphylococcus aureus, Streptococcus pyogenes, Micrococcus luteusKetone C18 derivative showed growth inhibition.[7]
α-IonolNot SpecifiedAntimicrobial activities have been reported, but quantitative data is limited.[8][8]
γ-IononeNot SpecifiedPotential antimicrobial effects have been suggested, but no significant data is available.

Key Findings:

  • β-Ionone and its derivatives exhibit both antifungal and antibacterial properties.[5][7]

  • The antimicrobial efficacy appears to be dependent on the specific chemical structure of the ionone derivative.[7]

  • Further studies are needed to establish the antimicrobial spectrum and potency of α-ionol and γ-ionone.

Effects on Skin Barrier Function

A notable biological effect of α-ionone is its ability to promote keratinocyte function and accelerate the recovery of the epidermal barrier.

Ionone IsomerKey FindingsMechanism of ActionReference
α-IononePromotes proliferation and migration of HaCaT (human keratinocyte) cells.Activation of the cAMP signaling pathway.[8][8]
α-IononeIncreases the production of hyaluronic acid (HA) and human β-defensin-2 (HBD-2) in HaCaT cells.Activation of the cAMP signaling pathway.[8][8]
α-IononeAccelerates epidermal barrier recovery in human skin after disruption.Not fully elucidated, but likely related to its effects on keratinocytes.[8][8]

Key Findings:

  • α-Ionone has a beneficial impact on skin health by enhancing the functions of keratinocytes, which are essential for maintaining the integrity of the skin barrier.[8]

  • The effects of α-ionone on skin barrier function are mediated through the cAMP signaling pathway.[8]

Signaling Pathways and Experimental Workflows

The biological effects of ionones are mediated through various signaling pathways. The following diagrams illustrate the known mechanisms of action.

G β-Ionone Anti-inflammatory Signaling Pathway cluster_nucleus Nucleus β-Ionone β-Ionone IKK IKK β-Ionone->IKK inhibits MAPK (Erk, p38, JNK) MAPK (Erk, p38, JNK) β-Ionone->MAPK (Erk, p38, JNK) inhibits Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB inhibits IκBα->NF-κB degradation of IκBα releases NF-κB NF-κB_translocation NF-κB NF-κB->NF-κB_translocation translocates to Pro-inflammatory Mediators (NO, PGE2, TNF-α) Pro-inflammatory Mediators (NO, PGE2, TNF-α) MAPK (Erk, p38, JNK)->Pro-inflammatory Mediators (NO, PGE2, TNF-α) regulates release of Nucleus Nucleus NF-κB_translocation->Pro-inflammatory Mediators (NO, PGE2, TNF-α) induces transcription of

Caption: β-Ionone inhibits inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.

G α-Ionone Signaling in Keratinocytes α-Ionone α-Ionone GPCR G-Protein Coupled Receptor α-Ionone->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cell Proliferation & Migration Cell Proliferation & Migration PKA->Cell Proliferation & Migration promotes HA & HBD-2 Production Hyaluronic Acid & β-Defensin-2 Production PKA->HA & HBD-2 Production increases

Caption: α-Ionone enhances keratinocyte function through the cAMP/PKA signaling pathway.

G General Workflow for Cell Viability (MTT) Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with Ionones (various concentrations) Treat with Ionones (various concentrations) Incubate (24h)->Treat with Ionones (various concentrations) Incubate (24-72h) Incubate (24-72h) Treat with Ionones (various concentrations)->Incubate (24-72h) Add MTT reagent Add MTT reagent Incubate (24-72h)->Add MTT reagent Incubate (2-4h) Incubate (2-4h) Add MTT reagent->Incubate (2-4h) Add solubilization solution Add solubilization solution Incubate (2-4h)->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

References

A Guide to Inter-Laboratory Validation for Alpha-Ionol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the quantification of volatile and semi-volatile compounds like alpha-ionol (B1630846) in various matrices, including essential oils and pharmaceutical preparations.[1][2][3][4][5] The selection of an appropriate analytical method is paramount for achieving accurate and precise results, which are crucial for quality control, product standardization, and research and development.[6]

Hypothetical Inter-Laboratory Study Results for this compound

The following tables present hypothetical data from a simulated inter-laboratory study involving eight laboratories. A reference value for this compound in a test sample is provided for comparative purposes. This data illustrates the expected performance of a validated GC-MS method.

Table 1: Reported this compound Concentration by Participating Laboratories

Laboratory IDReported Concentration (% w/w)Deviation from Reference Value (%)
Lab 11.53+2.00
Lab 21.48-1.33
Lab 31.55+3.33
Lab 41.46-2.67
Lab 51.51+0.67
Lab 61.62 (Outlier)+8.00
Lab 71.49-0.67
Lab 81.52+1.33
Reference Value 1.50

Table 2: Statistical Analysis of Inter-Laboratory Results (Outlier Excluded)

Statistical ParameterValue
Number of Laboratories7
Mean Concentration (% w/w)1.506
Standard Deviation0.030
Relative Standard Deviation (RSDr) - Repeatability< 5% (Typical Intra-laboratory)
Relative Standard Deviation (RSDR) - Reproducibility2.0%

Table 3: Summary of Method Validation Parameters (Based on Similar Compound Validations)

ParameterTypical Acceptance CriteriaPerformance
Linearity (R²) ≥ 0.998Calibration curves for this compound would be expected to show excellent linearity (R² > 0.999) over a concentration range of approximately 0.1 to 10 µg/mL.[1][2]
Accuracy (% Recovery) 80 - 120%The accuracy of the method, determined at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), should fall within the 80.23–115.41% range.[1][7]
Precision (RSD)
- Intra-day Precision≤ 15%Expected to be ≤ 12.03%.[1]
- Inter-day Precision≤ 15%Expected to be ≤ 11.34%.[1]
Limit of Detection (LOD) -Dependent on the specific instrumentation and matrix, but typically in the range of 0.1-0.5 µg/mL for similar compounds.
Limit of Quantification (LOQ) -Dependent on the specific instrumentation and matrix, but typically in the range of 0.5-1.0 µg/mL for similar compounds.

Experimental Protocols

The following section details a typical GC-MS methodology for the quantification of this compound.

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound reference standard in a suitable solvent such as hexane (B92381) or methanol.

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).

  • Sample Extraction : For samples in a complex matrix (e.g., essential oil, cream), perform a solvent extraction using a non-polar solvent like hexane. An internal standard may be added at this stage to improve accuracy.

  • Dilution : Dilute the extracted sample to a concentration that falls within the linear range of the calibration curve.

GC-MS Analysis
  • Gas Chromatograph (GC) System : A typical system would be equipped with a capillary column (e.g., 5% phenyl polysiloxane).

  • Oven Temperature Program : An initial oven temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature around 240-250°C.[1] The specific ramp rate can be optimized to ensure good separation of this compound from other matrix components.

  • Injector : Splitless or split injection can be used, with an injection volume of 1 µL.

  • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity.

  • Ionization Mode : Electron Ionization (EI).

  • Scan Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and lower detection limits. Specific precursor and product ions for this compound would be selected for quantification and confirmation.

Visualizing the Workflow

The following diagrams illustrate the experimental and validation workflows.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_std Prepare this compound Reference Standard Stock prep_cal Create Calibration Curve Standards prep_std->prep_cal gc_inject Inject Sample/Standard into GC-MS prep_cal->gc_inject prep_sample Sample Extraction (if required) prep_dilute Dilute Sample to Working Concentration prep_sample->prep_dilute prep_dilute->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_detect Mass Spectrometric Detection (SIM/MRM) gc_sep->ms_detect data_integrate Peak Integration ms_detect->data_integrate data_cal_curve Generate Calibration Curve data_integrate->data_cal_curve data_quantify Quantify this compound in Sample data_cal_curve->data_quantify interlab_validation_workflow cluster_planning Planning & Protocol cluster_execution Laboratory Analysis cluster_evaluation Data Evaluation & Reporting plan_protocol Develop Standardized Analytical Protocol plan_samples Prepare & Distribute Homogeneous Samples plan_protocol->plan_samples exec_analysis Participating Labs Analyze Samples plan_samples->exec_analysis eval_collect Collect Results from All Laboratories exec_analysis->eval_collect eval_stat Statistical Analysis (Repeatability, Reproducibility) eval_collect->eval_stat eval_report Generate Final Validation Report eval_stat->eval_report

References

Safety Operating Guide

Proper Disposal of alpha-Ionol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of alpha-Ionol, a combustible liquid commonly used as a fragrance ingredient.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. In case of significant vapor generation, a respirator with a suitable filter (such as type ABEK as per EN14387) should be used.

Work should be conducted in a well-ventilated area, preferably within a fume hood. Avoid breathing in any vapors or mists that may arise.[1] In the event of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Flush the eyes with water as a precautionary measure.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point 93.4 °C (200.1 °F) - closed cup[2]
Boiling Point 127 °C at 15 mmHg
Density 0.918 g/mL at 20 °C
Storage Class 10 - Combustible liquids

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on the quantity and nature of the waste (e.g., pure substance, contaminated material, or dilute solution).

Small Quantities and Spills

For minor spills, the primary objective is to contain and absorb the liquid to prevent it from spreading or entering drains.

  • Containment: Immediately contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for chemical waste.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as chemical waste.

Bulk Quantities and Unused Product

For larger volumes of this compound or unused product, direct disposal is not recommended.

  • Waste Collection: Transfer the this compound into a designated, sealed, and properly labeled waste container.[1] Ensure the container is compatible with combustible liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other relevant hazard information.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Note on Environmental Hazards: While some safety data sheets indicate that no special environmental precautions are required and that the substance is not considered persistent, bioaccumulative, or toxic (PBT), other sources suggest it may be an environmental toxin.[1][4] Therefore, it is crucial to prevent this compound from entering drains, sewers, or waterways.[3]

Contaminated Materials and Packaging

Any materials, such as personal protective equipment, absorbent pads, or empty containers that have come into contact with this compound should be treated as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5] The rinsed containers can then be disposed of according to institutional guidelines.

  • Contaminated PPE and materials: All contaminated items should be placed in a sealed bag or container and disposed of as chemical waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment cluster_paths cluster_actions cluster_final start Start: this compound Waste assess_quantity Assess Quantity and Nature of Waste start->assess_quantity spill Small Spill or Residue assess_quantity->spill Small bulk Bulk Liquid or Unused Product assess_quantity->bulk Bulk contaminated Contaminated Materials/Packaging assess_quantity->contaminated Contaminated absorb Absorb with Inert Material spill->absorb collect_bulk Transfer to Labeled Waste Container bulk->collect_bulk collect_contaminated Place in Sealed Bag/Container contaminated->collect_contaminated collect_spill Collect in Labeled Waste Container absorb->collect_spill professional_disposal Dispose via Licensed Hazardous Waste Contractor collect_spill->professional_disposal collect_bulk->professional_disposal collect_contaminated->professional_disposal

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling alpha-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for alpha-Ionol, a commonly used fragrance and flavor ingredient. Adherence to these protocols is crucial for mitigating potential risks and ensuring a safe laboratory environment.

Physical and Chemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic floral, woody, and violet-like odor.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
CAS Number 25312-34-9[2]
Molecular Formula C13H22O[3][2]
Molecular Weight 194.31 g/mol [3]
Appearance Colorless clear liquid[4]
Boiling Point 127 °C at 15 mmHg[5]
Flash Point 93.33 °C (200.00 °F)[4][5]
Density 0.918 g/mL at 20 °C[5]
Specific Gravity 0.91700 to 0.92400 @ 25.00 °C[4]
Refractive Index 1.48800 to 1.49200 @ 20.00 °C[4]
Solubility Soluble in alcohol and most fixed oils; insoluble in glycerin.
Health and Safety Information

While this compound is considered to have low toxicity, appropriate precautions should always be taken in a laboratory setting.[2]

Hazard InformationDescription
GHS Hazard Statements This chemical does not meet GHS hazard criteria according to most reports.[3] However, some sources may indicate it can cause mild skin irritation.[6]
Acute Toxicity Dermal LD50 in rabbits is greater than 5000 mg/kg, indicating low toxicity through skin contact.[4]
First Aid: Inhalation If inhaled, move the person into fresh air. If breathing is difficult, give oxygen.[7]
First Aid: Skin Contact Wash off with soap and plenty of water.[7]
First Aid: Eye Contact Flush eyes with water as a precaution.[7]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over goggles.[7][9]Protects eyes and face from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Prevents skin contact.
Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants. Closed-toe shoes are mandatory.[7][9]Protects skin and clothing from spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. For nuisance exposures, a respirator with appropriate cartridges may be used.[7]Minimizes inhalation exposure.

Operational Plan: Handling and Disposal of this compound

A systematic approach to the handling and disposal of this compound is critical to prevent contamination and ensure user safety.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal & Doffing prep_ppe Inspect and Don PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_measure Measure and Dispense this compound prep_setup->handling_measure handling_exp Conduct Experiment handling_measure->handling_exp cleanup_decon Decontaminate Glassware and Surfaces handling_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste disposal_waste Dispose of Waste via Licensed Contractor cleanup_waste->disposal_waste disposal_ppe Doff and Dispose of Single-Use PPE disposal_waste->disposal_ppe disposal_wash Wash Hands Thoroughly disposal_ppe->disposal_wash

Caption: Standard workflow for handling this compound.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Keep the container tightly closed and store under an inert gas as it can be air sensitive.[7]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Wash hands thoroughly before putting on a lab coat, followed by safety goggles and gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Procedure: Conduct all operations involving this compound within a well-ventilated area or a chemical fume hood to minimize inhalation.[10] Avoid contact with skin and eyes.[10]

  • Spill Management: In case of a minor spill, absorb it with an inert material such as sand or vermiculite (B1170534) and place it in a suitable container for disposal.[10] For major spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Dispose of unused this compound and contaminated materials as hazardous waste.[10]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Never pour this compound down the drain.[1] Small amounts of diluted leftovers may be flushed if local regulations permit, but it is generally advised against.[1]

  • Contaminated PPE, such as gloves, should be disposed of in a designated hazardous waste container.

PPE Selection Logic

The selection of appropriate PPE is dependent on the specific task being performed. The following diagram illustrates the decision-making process for PPE selection.

G start Task Involving this compound risk_splash Risk of Splash? start->risk_splash ppe_gloves Wear Chemical-Resistant Gloves start->ppe_gloves ppe_labcoat Wear Lab Coat start->ppe_labcoat ppe_goggles Wear Safety Goggles risk_splash->ppe_goggles No ppe_faceshield Wear Face Shield over Goggles risk_splash->ppe_faceshield Yes risk_aerosol Risk of Aerosolization? ppe_fumehood Work in Fume Hood risk_aerosol->ppe_fumehood Low ppe_respirator Consider Respirator risk_aerosol->ppe_respirator High ppe_goggles->risk_aerosol ppe_faceshield->risk_aerosol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ionol
Reactant of Route 2
alpha-Ionol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.